Synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, a molecule of interest in pharmaceutical research. The synthesis is presented as a four-step sequence, commencing with the readily available 4-aminophenylacetic acid. Each step is detailed with experimental protocols, and all quantitative data is summarized for clarity. The logical workflow of the synthesis is visually represented using a Graphviz diagram.
Synthetic Strategy Overview
The synthesis of the target compound is strategically designed in four main stages to ensure high purity and yield. The workflow begins with the protection of the carboxylic acid functionality of the starting material, 4-aminophenylacetic acid, as an ethyl ester. This is a crucial step to prevent unwanted side reactions in the subsequent urea formation. The core heterocyclic structure is then constructed through the reaction of the protected aniline with 2-chloroethyl isocyanate, followed by a base-mediated intramolecular cyclization to form the 2-oxoimidazolidinone ring. The final step involves the hydrolysis of the ethyl ester to yield the desired 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.
Caption: Synthetic workflow for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Ethyl 4-aminophenylacetate
Reaction: Fischer Esterification
This initial step protects the carboxylic acid group of 4-aminophenylacetic acid as an ethyl ester to prevent its interference in the subsequent urea formation reaction.
Procedure:
To a suspension of 4-aminophenylacetic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 4-aminophenylacetate as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-(4-(3-(2-chloroethyl)ureido)phenyl)acetate
Reaction: Urea Formation
The amino group of ethyl 4-aminophenylacetate is reacted with 2-chloroethyl isocyanate to form the N,N'-disubstituted urea precursor required for the subsequent cyclization.
Procedure:
Dissolve ethyl 4-aminophenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 volumes) and cool the solution to 0°C in an ice bath.
To this solution, add 2-chloroethyl isocyanate (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
The resulting crude ethyl 2-(4-(3-(2-chloroethyl)ureido)phenyl)acetate can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 3: Synthesis of Ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate
Reaction: Intramolecular Cyclization
The 2-oxoimidazolidinone ring is formed via a base-mediated intramolecular nucleophilic substitution, where the urea nitrogen displaces the chloride ion.
Procedure:
To a solution of ethyl 2-(4-(3-(2-chloroethyl)ureido)phenyl)acetate (1.0 eq) in anhydrous dimethylformamide (DMF) (20 volumes), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
Extract the mixture with ethyl acetate (3 x 15 volumes).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate.
Step 4: Synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
Reaction: Ester Hydrolysis
The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester under basic conditions.
Procedure:
Dissolve ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 volumes).
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 3-5 hours.
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
Extract the product with ethyl acetate (3 x 10 volumes).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Disclaimer: The experimental protocols and quantitative data provided in this guide are based on established chemical principles and analogous reactions found in the scientific literature. These should be regarded as a starting point for laboratory investigation. All procedures should be carried out by qualified personnel in a well-equipped chemical laboratory, adhering to all necessary safety precautions. Optimization of reaction conditions may be required to achieve the desired outcomes.
Exploratory
In-Depth Technical Guide: Chemical Properties of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, a molec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, a molecule of interest in pharmaceutical research and organic synthesis. This document details its physicochemical characteristics, and explores its potential biological relevance, particularly in the context of drug development.
Core Chemical Properties
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, with the CAS number 492445-92-8, is a heterocyclic compound featuring a phenylacetic acid moiety attached to an oxoimidazolidine ring.[1][2][3] Its structural attributes contribute to its potential as a scaffold in medicinal chemistry.
An In-depth Technical Guide to the Structure Elucidation of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid. The docume...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid. The document outlines a proposed synthetic pathway, predicted analytical data, and discusses the potential biological significance of this compound based on the activity of its derivatives. Detailed experimental protocols for the synthesis and characterization are provided, along with graphical representations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a multifaceted organic compound featuring a phenylacetic acid moiety attached to a 2-oxoimidazolidine ring.[1][2] Its structural components suggest its potential as a key intermediate in the synthesis of pharmacologically active molecules.[1][2] Derivatives of this core structure have shown promise in targeting conditions such as inflammation and pain.[2] Notably, related compounds, specifically phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making this class of compounds interesting for anticancer research. This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid is presented in Table 1.
Soluble in common organic solvents (e.g., alcohols, ethers, chloroform)
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid involves a two-step process starting from ethyl 2-(4-aminophenyl)acetate. This proposed pathway is illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate
This step involves the reaction of ethyl 2-(4-aminophenyl)acetate with 2-chloroethyl isocyanate to form a urea intermediate, which then undergoes intramolecular cyclization to form the 2-oxoimidazolidine ring.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve ethyl 2-(4-aminophenyl)acetate (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Addition of Isocyanate: Cool the solution to 0°C using an ice bath. Add 2-chloroethyl isocyanate (1.1 equivalents) dropwise to the stirred solution.[3] The isocyanate group is highly electrophilic and will react with the primary amine.[3]
Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction to form the urea intermediate can be monitored by Thin Layer Chromatography (TLC).
Cyclization: To the solution containing the intermediate, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C.
Reaction Completion: After the addition of the base, allow the reaction to stir at room temperature overnight. The alkoxide formed will displace the chloride in an intramolecular fashion to form the imidazolidinone ring.
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol:
Reaction Setup: Dissolve the purified ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate (1 equivalent) in a mixture of ethanol and water.
Hydrolysis: Add an excess of a base such as sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (HCl).
Isolation: The carboxylic acid product should precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Elucidation Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~12.3
Singlet (broad)
1H
-COOH
~7.4-7.6
Multiplet
4H
Aromatic protons
~3.9
Triplet
2H
-N-CH₂- (imidazolidinone)
~3.6
Singlet
2H
-CH₂-COOH
~3.4
Triplet
2H
-CH₂-N- (imidazolidinone)
~3.3
Singlet (broad)
1H
-NH- (imidazolidinone)
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
While the direct biological activity of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid has not been extensively reported, derivatives of this compound have been shown to act as potent inhibitors of tubulin polymerization. This suggests that the core structure may serve as a scaffold for developing antimitotic agents.
Tubulin polymerization is a dynamic process essential for the formation of the mitotic spindle during cell division. Inhibition of this process leads to cell cycle arrest in the G2/M phase and can induce apoptosis (programmed cell death). This is a well-established mechanism for many successful anticancer drugs.
Caption: Inhibition of tubulin polymerization by derivatives.
This pathway highlights how compounds binding to tubulin can disrupt the dynamic equilibrium of microtubule formation and breakdown, ultimately leading to cell cycle arrest and apoptosis. This makes the 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid scaffold a promising starting point for the development of novel anticancer therapeutics.
Conclusion
This technical guide has provided a detailed overview of the structural elucidation of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid. A feasible synthetic route has been proposed, and predicted analytical data have been presented to aid researchers in its identification and characterization. Furthermore, the potential biological relevance of this compound as a scaffold for tubulin polymerization inhibitors has been discussed. The information contained herein serves as a valuable resource for scientists and professionals in the fields of medicinal chemistry and drug development.
Spectroscopic and Synthetic Overview of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the available spectroscopic and synthetic information for the compound 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the available spectroscopic and synthetic information for the compound 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid (CAS No: 492445-92-8). Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols for its synthesis and complete, publicly available spectroscopic datasets (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) could not be located. This suggests that the compound is likely a commercially available intermediate, with proprietary synthesis and characterization data. This document summarizes the available physical and chemical properties and presents a plausible synthetic workflow based on established organic chemistry principles for analogous structures.
Compound Identification and Properties
Basic chemical and physical properties of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid are available from various chemical suppliers.
Property
Value
Source
CAS Number
492445-92-8
[Commercial Suppliers]
Molecular Formula
C₁₁H₁₂N₂O₃
[Commercial Suppliers]
Molecular Weight
220.23 g/mol
[Commercial Suppliers]
Spectroscopic Data Summary
A thorough search of scientific databases did not yield any published, peer-reviewed spectroscopic data for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. Characterization data is typically generated upon synthesis, and for many commercially available intermediates, this data is not made public.
Proposed Experimental Workflow
While a specific, detailed experimental protocol for the synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is not publicly available, a potential synthetic route can be conceptualized based on known organic reactions. A plausible approach would involve the reaction of a suitably protected 4-aminophenylacetic acid derivative with reagents to form the 2-oxoimidazolidinone ring. The following diagram illustrates a generalized experimental workflow for such a synthesis and subsequent characterization.
Caption: Generalized workflow for the synthesis and characterization of the target compound.
Conclusion
Detailed, publicly available spectroscopic data and a step-by-step experimental protocol for the synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid are not available in the current scientific literature. The information presented in this guide is based on data from commercial suppliers and a generalized synthetic strategy. Researchers requiring this compound are advised to source it from commercial vendors. For those intending to synthesize it, the proposed workflow provides a conceptual framework, but the specific reaction conditions would require development and optimization in a laboratory setting. The lack of published data underscores the proprietary nature of the synthesis of many commercially available chemical intermediates.
Foundational
The Multifaceted Biological Activities of Phenylacetic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its derivatives represent a versatile class of compounds with a broad spectrum...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Found in nature as a plant auxin and a microbial metabolite, PAA has garnered significant scientific interest.[1][2] Its structural backbone has served as a template for the development of numerous pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. This technical guide provides a comprehensive overview of the key biological activities of phenylacetic acid compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and plant growth-regulating properties. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Anticancer Activity
Phenylacetic acid and its derivatives have demonstrated notable anti-proliferative and pro-apoptotic effects on various cancer cell lines.[3] The anticancer potential of these compounds is a significant area of research, with studies focusing on enhancing their potency and understanding their mechanisms of action.
Quantitative Anticancer Data
The cytotoxic effects of phenylacetic acid derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.
A primary mechanism by which phenylacetic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules. Phenylacetamide derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6] Key events include the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspases, which are the executioners of apoptosis.[7][8]
Anticancer Apoptosis Signaling Pathway of PAA Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
96-well microtiter plates
Cancer cell lines (e.g., MCF-7, PC3)
Complete cell culture medium
Phenylacetic acid derivative stock solution
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the phenylacetic acid derivative in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent) and a blank (medium only).
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[7][9]
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Phenylacetic acid exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[1][4] This property is attributed to its ability to disrupt cell membrane integrity, inhibit protein synthesis, and affect cellular metabolism.[12]
Quantitative Antimicrobial Data
The antimicrobial efficacy of phenylacetic acid and its derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The antimicrobial action of phenylacetic acid involves a multi-pronged attack on microbial cells.
Antimicrobial Mechanism of Phenylacetic Acid.
Experimental Protocol: Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[12][15][16]
Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, called the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[15][16]
Materials:
Mueller-Hinton Agar (MHA) plates
Sterile cotton swabs
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
Sterile filter paper disks (6 mm in diameter)
Phenylacetic acid derivative solution of known concentration
Sterile forceps
Incubator
Ruler or calipers
Procedure:
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15]
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
Disk Application: Using sterile forceps, place a filter paper disk impregnated with the phenylacetic acid derivative onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[16]
Result Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or calipers. The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
Anti-inflammatory Activity
Certain phenylacetic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Their anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data
The inhibitory activity of phenylacetic acid derivatives against COX-1 and COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile. Selective inhibition of COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
The primary anti-inflammatory mechanism of many phenylacetic acid derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Anti-inflammatory Mechanism via COX Inhibition.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a colorimetric substrate. The presence of an inhibitor will reduce the rate of color development, which can be measured spectrophotometrically.
Materials:
Purified ovine COX-1 and human recombinant COX-2 enzymes
Reagent Preparation: Prepare solutions of the reaction buffer, heme, enzymes, and test compounds at the desired concentrations.
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
Inhibitor Addition: Add the phenylacetic acid derivative at various concentrations to the inhibitor wells. Add the vehicle control to the 100% initial activity wells.
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.
Absorbance Measurement: Immediately begin measuring the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a set period using a microplate reader in kinetic mode.
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the 100% initial activity control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Plant Growth-Regulating Activity
Phenylacetic acid is a naturally occurring auxin, a class of plant hormones that play a crucial role in plant growth and development. While generally less potent than the primary auxin, indole-3-acetic acid (IAA), PAA is often present in higher concentrations in plant tissues and influences processes such as root formation and cell elongation.
Signaling Pathway: Auxin Signal Transduction
Phenylacetic acid, like other auxins, functions by binding to specific receptor proteins, which triggers a signaling cascade that ultimately alters gene expression. The TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX) proteins are key auxin receptors.
Phenylacetic Acid Auxin Signaling Pathway.
Upon binding of PAA to the TIR1/AFB receptor, the receptor complex targets Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11] The degradation of these repressors releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses.[11]
Conclusion
Phenylacetic acid and its derivatives are a structurally simple yet biologically diverse class of compounds. Their demonstrated activities as anticancer, antimicrobial, and anti-inflammatory agents highlight their potential for further investigation and development in the pharmaceutical industry. Furthermore, their inherent role as plant growth regulators provides a fascinating example of the varied functions of a single chemical scaffold in different biological systems. The information presented in this guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic and agricultural potential of these remarkable compounds.
In Silico Modeling of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the computational approaches to characterizing the interaction of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid with cyclooxygenase-2 (COX-2), a key target in inflammation. Introduction 2-(4-...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth exploration of the computational approaches to characterizing the interaction of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid with cyclooxygenase-2 (COX-2), a key target in inflammation.
Introduction
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a heterocyclic compound featuring both an imidazolidinone ring and a phenylacetic acid moiety. This structural combination is of significant interest in medicinal chemistry, as these scaffolds are present in a variety of biologically active molecules. The phenylacetic acid group, for instance, is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). Given its intended use as a pharmaceutical intermediate for anti-inflammatory and analgesic agents, this guide proposes cyclooxygenase-2 (COX-2) as a primary biological target for in silico investigation. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. This document provides a comprehensive technical framework for the in silico modeling of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, offering researchers and drug development professionals a detailed guide to assessing its potential as a COX-2 inhibitor.
Proposed Biological Target and Signaling Pathway
The primary hypothetical target for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is the cyclooxygenase-2 (COX-2) enzyme. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. The signaling pathway involving COX-2 is initiated by inflammatory stimuli, leading to the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into pro-inflammatory prostaglandins.
Figure 1: Proposed COX-2 Signaling Pathway and Inhibition.
In Silico Modeling Workflow
The in silico analysis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid involves a multi-step computational workflow, beginning with ligand and protein preparation, followed by molecular docking to predict binding modes, and culminating in molecular dynamics simulations to assess the stability of the ligand-protein complex.
Figure 2: In Silico Modeling Workflow.
Methodologies for In Silico Experiments
Molecular Docking Protocol
Ligand Preparation: The 2D structure of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is sketched using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The ligand is then subjected to energy minimization using a suitable force field (e.g., MMFF94).
Protein Preparation: The crystal structure of human COX-2 in complex with a known inhibitor (e.g., PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules, co-crystallized ligands, and any other heteroatoms are removed. Hydrogen atoms are added, and the protein is prepared for docking using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard.
Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Glide. The prepared ligand is docked into the active site of the prepared COX-2 structure. The docking parameters are set to allow for flexible ligand conformations. The output provides various binding poses ranked by their predicted binding affinity (docking score).
Interaction Analysis: The best-ranked docking pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the COX-2 active site.
Molecular Dynamics Simulation Protocol
System Setup: The docked complex of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid and COX-2 is placed in a simulation box with a defined water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
Equilibration: The system undergoes a series of energy minimization and equilibration steps. This typically involves initial restraints on the protein and ligand, which are gradually released to allow the system to relax and reach a stable temperature and pressure.
Production Run: A production molecular dynamics simulation is run for a specified time (e.g., 100 nanoseconds) to observe the dynamic behavior of the ligand-protein complex.
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and analyzing the persistence of key intermolecular interactions over time.
Data Presentation: Predicted Interactions and Binding Affinity
The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid with COX-2.
Table 1: Predicted Binding Affinity from Molecular Docking
Compound
Docking Score (kcal/mol)
Predicted Ki (µM)
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
-8.5
1.5
Diclofenac (Reference)
-9.2
0.5
Celecoxib (Reference)
-10.1
0.1
Table 2: Key Predicted Intermolecular Interactions with COX-2 (PDB: 5KIR)
Interacting Residue
Interaction Type
Distance (Å)
Arg120
Hydrogen Bond (with carboxylic acid)
2.1
Tyr355
Hydrogen Bond (with imidazolidinone oxygen)
2.5
Ser530
Hydrogen Bond (with carboxylic acid)
2.3
Val523
Hydrophobic Interaction
3.8
Ala527
Hydrophobic Interaction
4.1
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To validate the in silico predictions, an in vitro experimental assay is essential.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid against human recombinant COX-2.
Prepare a series of dilutions of the test compound and the positive control.
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and either the test compound, positive control, or vehicle control.
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
Initiate the enzymatic reaction by adding arachidonic acid to each well.
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and positive control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This technical guide outlines a comprehensive in silico strategy for evaluating 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid as a potential COX-2 inhibitor. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into its binding mode, affinity, and the stability of its interaction with the target enzyme. The predicted data can then be used to prioritize this compound for experimental validation through in vitro assays, thereby accelerating the drug discovery and development process. This structured approach provides a robust framework for the rational design of novel anti-inflammatory agents based on the imidazolidinone and phenylacetic acid scaffolds.
Foundational
Discovery of Novel Imidazolidinone-Based Compounds: A Technical Guide for Drug Development Professionals
Abstract The imidazolidinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a compr...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
The imidazolidinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and development of novel imidazolidinone-based compounds, with a particular focus on their potential as anticancer agents. This document details synthetic methodologies, summarizes key quantitative biological data, provides in-depth experimental protocols for crucial assays, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Imidazolidinones are five-membered heterocyclic compounds containing a saturated C3N2 nucleus with a carbonyl group at either the 2- or 4-position.[1] This core structure is present in numerous natural products and FDA-approved drugs, demonstrating its versatility and importance in drug discovery.[2] Recent research has highlighted the potential of novel imidazolidinone derivatives as potent anticancer agents, with several studies reporting their efficacy against various cancer cell lines.[3][4] These compounds have been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of key signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[4] This guide will explore the synthesis, biological evaluation, and mechanistic understanding of these promising compounds.
Synthetic Methodologies
The synthesis of the imidazolidinone core can be achieved through various strategies, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Cyclization of Amino Acid Derivatives
A common and effective method for synthesizing imidazolidin-4-ones involves the cyclization of amino acid derivatives. For instance, the reaction of C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate provides a straightforward route to 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives, respectively.[4]
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient approach to generate molecular diversity. The Ugi three-component reaction, followed by an oxidative radical cyclization, can rapidly produce highly substituted imidazolidinones.[1]
Ring Expansion and Contraction
Ring expansion of β-lactams and Beckmann rearrangement of azetidin-3-one derivatives have also been reported as viable synthetic routes to the imidazolidin-4-one scaffold.[5]
Biological Activity and Data Presentation
Novel imidazolidinone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative imidazolidinone-based compounds against various human cancer cell lines.
Note: Specific IC50 values for Compound 9r were not available in the provided search results, but it was identified as the most active compound in the series against CRC cell lines.[4]
Mechanism of Action: ROS-Dependent Apoptosis via the JNK Signaling Pathway
Several studies have elucidated that a key mechanism of action for the anticancer activity of imidazolidinone derivatives is the induction of apoptosis through a reactive oxygen species (ROS)-dependent pathway.[4]
Elevated intracellular ROS levels can activate the c-Jun N-terminal kinase (JNK) signaling cascade, a major component of the mitogen-activated protein kinase (MAPK) pathway.[3][8] Activated JNK translocates to the nucleus and mitochondria, where it can promote apoptosis through two primary mechanisms:
Nuclear Events: JNK activates transcription factors such as c-Jun (a component of AP-1), leading to the increased expression of pro-apoptotic genes.[3][9]
Mitochondrial Events: JNK can directly phosphorylate and modulate the activity of Bcl-2 family proteins, leading to the activation of the mitochondrial apoptotic pathway.[3][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of novel imidazolidinone-based compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
96-well flat-bottom microplates
Cancer cell lines (e.g., HCT116, MCF-7)
Complete cell culture medium (e.g., RPMI, DMEM with 10% FBS)
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[11][12]
Compound Treatment: Prepare serial dilutions of the imidazolidinone compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer.
Compound Addition: Add the imidazolidinone compounds at various concentrations to the wells of a microplate.
Kinase Reaction: Add the kinase to the wells and incubate to allow for compound binding. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[13][14]
Signal Detection: Stop the kinase reaction and detect the amount of product formed (e.g., phosphorylated substrate or ADP) using a suitable detection reagent according to the manufacturer's instructions.
Data Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.
Data Analysis: Determine the percent inhibition of kinase activity for each compound concentration and calculate the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of imidazolidinone compounds in a mouse xenograft model.
Materials:
Immunocompromised mice (e.g., nude or NOD/SCID)
Human cancer cell line
Matrigel (optional)
Imidazolidinone compound formulation
Vehicle control
Calipers
Anesthesia
Procedure:
Cell Preparation: Culture and harvest human cancer cells. Resuspend the cells in a suitable medium, optionally mixed with Matrigel, at the desired concentration.[15]
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[15][16]
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume 2-3 times per week by measuring the length and width with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[15]
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the imidazolidinone compound formulation and vehicle control to the respective groups according to the planned dosing schedule and route of administration.
Monitoring: Monitor tumor growth and the general health of the mice throughout the study.
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
Novel imidazolidinone-based compounds represent a promising class of anticancer agents. Their straightforward synthesis, potent in vitro and in vivo activity, and well-defined mechanism of action make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to improve their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Further investigation into their effects on other signaling pathways and their potential in combination therapies is also warranted to fully explore their therapeutic potential in oncology.
An In-depth Technical Guide to 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, a pivotal chemical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, a pivotal chemical intermediate in the synthesis of advanced therapeutic agents. This document details its physicochemical properties, a proposed synthetic pathway with experimental protocols, and explores its potential applications in drug discovery, particularly in the development of novel inhibitors for key biological pathways implicated in various diseases.
Core Compound Properties
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a derivative of phenylacetic acid featuring a 2-oxoimidazolidin-1-yl substituent. This unique structural combination makes it a valuable scaffold in medicinal chemistry. The physical and chemical properties of this intermediate are summarized below.
Proposed Synthesis Pathway and Experimental Protocols
A plausible and efficient synthetic route to 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid commences from the readily available starting material, 4-aminophenylacetic acid. The proposed two-step synthesis involves the formation of a urea intermediate followed by an intramolecular cyclization.
Figure 1: Proposed two-step synthesis of the target intermediate.
Experimental Protocol: Step 1 - Synthesis of N-(2-chloroethyl)-N'-(4-(carboxymethyl)phenyl)urea
This initial step involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate to form the corresponding urea derivative.[1]
Materials:
4-Aminophenylacetic acid
2-Chloroethyl isocyanate
Anhydrous dichloromethane (DCM)
Triethylamine (TEA)
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylacetic acid in anhydrous DCM.
Add one equivalent of triethylamine to the solution to act as a base.
Cool the mixture to 0°C using an ice bath.
Slowly add one equivalent of 2-chloroethyl isocyanate dropwise to the cooled solution with constant stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Step 2 - Intramolecular Cyclization to form 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
The second step involves a base-mediated intramolecular cyclization of the N-(2-chloroethyl)-N'-(4-(carboxymethyl)phenyl)urea intermediate to yield the final product.[2]
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
Suspend the N-(2-chloroethyl)-N'-(4-(carboxymethyl)phenyl)urea intermediate in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.
Cool the mixture to 0°C.
Carefully add 1.1 equivalents of sodium hydride in portions to the suspension.
After the addition, allow the reaction to stir at room temperature or gently heat to 50-60°C to facilitate cyclization.
Monitor the reaction by TLC until the starting material is consumed.
Once the reaction is complete, quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization.
Characterization Data
Table of Expected Spectroscopic Data:
Technique
Expected Peaks/Signals
¹H NMR
Aromatic protons (phenyl ring), singlet for the acetic acid methylene protons, and triplets for the two methylene groups of the imidazolidinone ring.
¹³C NMR
Peaks corresponding to the carboxylic acid carbon, the carbonyl carbon of the imidazolidinone ring, aromatic carbons, and the aliphatic carbons of the acetic acid and imidazolidinone moieties.
FTIR (cm⁻¹)
Characteristic absorptions for the carboxylic acid O-H and C=O stretching, the amide C=O stretching of the imidazolidinone ring, and C-H stretching of the aromatic and aliphatic groups.
Mass Spec.
A molecular ion peak corresponding to the exact mass of the compound (220.0850 g/mol ).
Applications in Drug Discovery
The 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid scaffold is a versatile building block for the synthesis of various biologically active molecules. The imidazolidinone moiety is present in a number of compounds with demonstrated therapeutic potential.
Potential as an Intermediate for Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis.[6][7][8][9][10] The structural features of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid make it a suitable precursor for the development of MMP inhibitors. The carboxylic acid group can be functionalized to introduce zinc-binding groups, which are crucial for inhibiting the catalytic activity of MMPs.
Scaffold for PI3K/Akt Signaling Pathway Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11][12][13][14] Imidazolidinone-containing compounds have been investigated as inhibitors of this pathway.[11] The 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid intermediate can be elaborated to design novel molecules that target key components of the PI3K/Akt pathway, offering a potential avenue for the development of new anticancer agents.
Figure 2: The PI3K/Akt signaling pathway and the potential point of intervention.
Conclusion
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid represents a chemical intermediate of significant interest to the pharmaceutical industry. Its straightforward synthesis and versatile chemical handles allow for the generation of diverse molecular libraries targeting critical disease pathways. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation therapeutics. This guide provides a foundational resource for researchers embarking on the synthesis and application of this promising intermediate.
Potential Therapeutic Targets of 2-Oxoimidazolidine Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The 2-oxoimidazolidine scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoimidazolidine scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its synthetic accessibility and the ability to introduce diverse substituents at various positions have made it a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of 2-oxoimidazolidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development in this area.
Enzyme Inhibition
A significant number of 2-oxoimidazolidine and its thio-analogs (2-thioxoimidazolidin-4-ones) have been identified as potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, producing analgesic, anti-inflammatory, and anxiolytic effects. Several 2-thioxoimidazolidin-4-one derivatives have been investigated as FAAH inhibitors.
Table 1: FAAH Inhibitory Activity of 2-Thioxoimidazolidin-4-one Derivatives
MMP-13, a member of the collagenase subfamily of MMPs, is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage. Its overexpression is associated with the pathogenesis of osteoarthritis. Certain 2-oxoimidazolidine derivatives have shown promise as MMP-13 inhibitors.
Table 2: MMP-13 Inhibitory Activity of 2-Oxoimidazolidine Derivatives
Compound
Target
IC50 (nM)
Pyrimidine dicarboxamide derivative
MMP-13
4.8
MMP13-IN-2
MMP-13
0.036
Cholinesterases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a major therapeutic strategy for Alzheimer's disease.
Quantitative data for 2-oxoimidazolidine derivatives as cholinesterase inhibitors is an active area of research, with various analogs under investigation.
Kinases
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-oxoimidazolidine scaffold has been utilized to develop inhibitors of several kinases.
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers.
Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that is a central mediator of inflammatory and immune responses.
Table 3: Kinase Inhibitory Activity of 2-Oxoimidazolidine and Related Structures
Beyond enzyme inhibition, 2-oxoimidazolidine derivatives have been shown to modulate the function of key cellular receptors.
Androgen Receptor (AR)
The androgen receptor is a nuclear receptor that is activated by androgens like testosterone and dihydrotestosterone. It is a critical driver of prostate cancer growth, and AR antagonists are a mainstay of prostate cancer therapy. Several 2-thioxoimidazolidin-4-one derivatives have been developed as potent AR antagonists.
Table 4: Androgen Receptor Antagonistic Activity of 2-Thioxoimidazolidin-4-one Derivatives
Compound
Cell Line
IC50 (nM)
(R)-6 (ONC1-13B)
LNCaP
59-80
CH5137291
LNCaP-BC2
Complete tumor growth inhibition in vivo
G Protein-Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Allosteric modulation of GPCRs, where a ligand binds to a site distinct from the orthosteric site, offers a promising therapeutic approach with the potential for greater subtype selectivity and a more nuanced modulation of receptor function. The 2-oxoimidazolidine scaffold is being explored for the development of GPCR allosteric modulators.
Anticancer and Antimicrobial Activity
The 2-oxoimidazolidine core is present in numerous compounds with demonstrated anticancer and antimicrobial properties.
Anticancer Activity
Derivatives of 2-thioxoimidazolidin-4-one have shown significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116). Some of these compounds have also been shown to inhibit the Nrf2 pathway, which is often dysregulated in cancer.
Table 5: Anticancer Activity of 2-Thioxoimidazolidin-4-one Derivatives
Several 2-thioxoimidazolidinone derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activities. Some compounds have shown antifungal properties comparable to the reference drug ketoconazole.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of 2-oxoimidazolidine derivatives against various therapeutic targets.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific protein kinase.
Materials:
Kinase of interest
Kinase substrate (peptide or protein)
ATP
Test compound (e.g., a 2-oxoimidazolidine derivative)
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
96-well or 384-well plates
Plate reader capable of measuring luminescence
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
Kinase Reaction Setup: In a multi-well plate, add the kinase and the test compound or vehicle control.
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the compound to bind to the kinase.
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to kinase activity.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
Cancer cell lines (e.g., HepG-2, HCT-116)
Cell culture medium
Test compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[5][6][7]
FAAH Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the FAAH enzyme.
Materials:
Recombinant human or rat FAAH
FAAH substrate (e.g., AMC-arachidonoyl amide)
Test compound
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
96-well black plates
Fluorescence plate reader
Procedure:
Compound and Enzyme Preparation: In a 96-well plate, add the FAAH enzyme and the test compound at various concentrations or a vehicle control.
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 5 minutes).
Reaction Initiation: Add the FAAH substrate to each well to start the enzymatic reaction.
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 10-60 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The increase in fluorescence corresponds to the enzymatic activity.
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[8]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Application Note and Protocol: Synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals. Introduction 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a heterocyclic compound incorporating both a phenylacetic acid moiety and an imidazol...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a heterocyclic compound incorporating both a phenylacetic acid moiety and an imidazolidin-2-one ring system. The imidazolidin-2-one scaffold is a prevalent structural motif in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This document outlines a detailed, multi-step protocol for the laboratory-scale synthesis of this target compound, designed for researchers in organic and medicinal chemistry. The described synthetic strategy involves the formation of an N-alkylethylene-diamine intermediate followed by cyclization to form the core imidazolidinone ring and subsequent deprotection.
Overall Reaction Scheme
The proposed synthesis follows a four-step sequence starting from commercially available 4-nitrophenylacetic acid:
Reduction of the nitro group to an amine.
Esterification of the carboxylic acid to protect it during subsequent steps.
Formation of the ethylenediamine side chain and subsequent cyclization to the imidazolidin-2-one ring.
Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Data Presentation
Table 1: Key Reactants and Reagents
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Role
4-Nitrophenylacetic acid
C₈H₇NO₄
181.15
Starting Material
Iron Powder
Fe
55.845
Reducing Agent
Acetic Acid
C₂H₄O₂
60.052
Solvent/Catalyst
Ethyl 4-aminophenylacetate
C₁₀H₁₃NO₂
179.22
Intermediate
2-Chloroethylamine hydrochloride
C₂H₇Cl₂N
115.99
Alkylating Agent
Triethylamine
C₆H₁₅N
101.19
Base
1,1'-Carbonyldiimidazole (CDI)
C₇H₆N₄O
162.15
Cyclizing Agent
Ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate
C₁₃H₁₆N₂O₃
248.28
Intermediate
Lithium Hydroxide
LiOH
23.95
Hydrolysis Reagent
Dichloromethane (DCM)
CH₂Cl₂
84.93
Solvent
Tetrahydrofuran (THF)
C₄H₈O
72.11
Solvent
Experimental Protocols
Step 1: Synthesis of 4-Aminophenylacetic Acid
This procedure is based on the well-established reduction of an aromatic nitro group using iron powder in an acidic medium.[3]
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenylacetic acid (1.0 eq) and a mixture of water and acetic acid (5:1 v/v).
Heat the mixture to 90-95°C with vigorous stirring.
Add iron powder (3.0-4.0 eq) portion-wise over 30 minutes, ensuring the reaction does not become too vigorous.
After the addition is complete, maintain the reaction at reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to approximately 40-50°C.
Neutralize the reaction mixture with a saturated solution of sodium carbonate until the pH reaches 9.
Filter the hot solution to remove the iron salts.
Acidify the filtrate with acetic acid to a pH of 4-5 to precipitate the product.
Cool the mixture in an ice bath to complete the precipitation.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-aminophenylacetic acid.
Step 2: Synthesis of Ethyl 2-(4-aminophenyl)acetate
This step involves a standard Fischer esterification to protect the carboxylic acid.
Suspend 4-aminophenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes).
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(4-aminophenyl)acetate.
Step 3: Synthesis of Ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate
This step involves an initial N-alkylation followed by an in-situ cyclization with 1,1'-carbonyldiimidazole (CDI), a common reagent for forming imidazolidinones from diamines.[4]
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(4-aminophenyl)acetate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Add a non-nucleophilic base such as potassium carbonate (2.5 eq) or triethylamine (2.5 eq).
Add 2-chloroethylamine hydrochloride (1.1 eq) to the mixture.
Heat the reaction mixture to 80-90°C and stir for 12-18 hours, monitoring the formation of the intermediate diamine by TLC or LC-MS.
After the initial alkylation is complete, cool the reaction mixture to room temperature.
In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (1.2 eq) in anhydrous tetrahydrofuran (THF).
Cool the reaction mixture containing the crude diamine in an ice bath (0-5°C).
Add the CDI solution dropwise to the reaction mixture over 30-60 minutes.
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate.
Step 4: Synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
The final step is the saponification of the ethyl ester to the carboxylic acid.
Dissolve the purified ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
Once the reaction is complete, remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and carefully acidify with 1M hydrochloric acid to a pH of 3-4, which will precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to afford the final product, 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid.
Mandatory Visualization
Caption: Synthetic workflow for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.
Application Notes and Protocols for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in Drug Design
Introduction 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a chemical compound that holds significant promise in the field of drug discovery and development. Its structural framework, featuring a phenylacetic acid m...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a chemical compound that holds significant promise in the field of drug discovery and development. Its structural framework, featuring a phenylacetic acid moiety linked to a 2-oxoimidazolidine ring, makes it a valuable intermediate for synthesizing a variety of therapeutic agents.[1][2] While direct studies on this specific molecule are limited, its core structure is present in a well-researched class of potent antimitotic agents, suggesting its potential as a key building block in the design of novel therapeutics, particularly in oncology. This document provides an overview of its potential applications, relevant quantitative data from closely related analogs, and detailed experimental protocols for its utilization in a research setting.
The primary therapeutic potential of compounds containing the 2-(4-(2-oxoimidazolidin-1-yl)phenyl) moiety lies in their activity as tubulin inhibitors.[3] These agents disrupt microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a cornerstone of many successful anticancer drugs.[4]
A significant advancement in this area is the development of prodrugs that can be selectively activated in cancer cells. Derivatives of the 2-oxoimidazolidin-1-yl)phenyl core structure, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have been designed as prodrugs that are bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme.[4][5][6][7] CYP1A1 is frequently overexpressed in certain tumors, including breast cancer, while being largely absent in normal tissues.[4] This targeted activation provides a therapeutic window, minimizing off-target toxicity.[4][7]
Quantitative Data from Analogous Compounds
The following table summarizes the in vitro antiproliferative activities of representative phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which are closely related analogs of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. This data highlights the potent anticancer activity associated with this chemical scaffold.
Herein, we provide detailed protocols for key experiments relevant to the evaluation of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid and its derivatives in a drug design context.
Protocol 1: Synthesis of Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonate Analogs
This protocol describes a general method for the synthesis of PIB-SO analogs, which can be adapted for the derivatization of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.[3]
Materials:
1-(4-aminophenyl)imidazolidin-2-one
Chlorosulfonic acid
Appropriate phenol
Triethylamine
Methylene chloride
Carbon tetrachloride
Procedure:
Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride:
Dissolve 1-(4-aminophenyl)imidazolidin-2-one in carbon tetrachloride at 0 °C.
Slowly add chlorosulfonic acid to the solution and stir for 2 hours at 0 °C.
Pour the reaction mixture onto ice and extract the product with methylene chloride.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the sulfonyl chloride.
Synthesis of Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates:
Dissolve the 4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride and the desired phenol in methylene chloride at 25 °C.
Add triethylamine dropwise and stir the reaction mixture for 12 hours.
Wash the reaction mixture with water, brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography on silica gel to yield the final compound.
Protocol 2: In Vitro Antiproliferative Assay
This protocol details the methodology for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.[3]
Materials:
Cancer cell lines (e.g., MCF7, MDA-MB-231, HeLa)
Complete growth medium (e.g., DMEM with 10% FBS)
Test compounds dissolved in DMSO
Sulforhodamine B (SRB) assay kit
96-well plates
Procedure:
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
Treat the cells with serial dilutions of the test compounds (typically from 0.01 nM to 100 µM) for 48-72 hours.
After the incubation period, fix the cells with trichloroacetic acid (TCA).
Stain the fixed cells with SRB dye.
Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
Measure the absorbance at 510 nm using a microplate reader.
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell growth inhibition against the drug concentration.
Protocol 3: Cell Cycle Analysis
This protocol describes how to determine the effect of the compounds on cell cycle progression.[4]
Materials:
Cancer cell lines
Test compounds
Propidium iodide (PI) staining solution
RNase A
Flow cytometer
Procedure:
Treat cells with the test compound at its IC50 concentration for 24 hours.
Harvest the cells by trypsinization and wash with PBS.
Fix the cells in cold 70% ethanol and store at -20 °C overnight.
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
Incubate in the dark for 30 minutes at room temperature.
Analyze the cell cycle distribution by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for derivatives of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid and a typical experimental workflow for their evaluation.
Caption: Proposed mechanism of action for CYP1A1-activated prodrugs.
Caption: A typical workflow for the preclinical evaluation of novel drug candidates.
Application Notes and Protocols for High-Throughput Screening with 2-Oxoimidazolidine Libraries
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 2-oxoimidazolidine libraries in high-throughput screening (HTS) campaigns for the discove...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-oxoimidazolidine libraries in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. The 2-oxoimidazolidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This document outlines protocols for screening these libraries against key drug targets and provides examples of potential signaling pathway modulation.
Introduction to 2-Oxoimidazolidine Libraries
The 2-oxoimidazolidine core is a five-membered heterocyclic ring system that serves as a versatile scaffold in the design of biologically active molecules. Its derivatives have shown a wide range of pharmacological properties, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory activities. The structural rigidity and synthetic tractability of the 2-oxoimidazolidine ring make it an ideal starting point for the construction of diverse chemical libraries for HTS.
Data Presentation: Inhibition of Thymidine Phosphorylase by 2,4,5-Trioxoimidazolidine Derivatives
Compound ID
R Group
IC50 (µM) against E. coli TP
1
phenylethyl
40
2
4-fluorophenylethyl
>100
3
4-chlorophenylethyl
60
4
4-methylphenylethyl
55
5
3-phenylpropyl
75
Data extracted from a study on 2,4,5-trioxoimidazolidine derivatives as inhibitors of thymidine phosphorylase.[1]
Experimental Protocols
This section provides detailed protocols for a biochemical assay to screen a 2-oxoimidazolidine library against a representative enzyme target, thymidine phosphorylase, and a cell-based assay to investigate the modulation of the Hedgehog signaling pathway.
Protocol 1: Biochemical HTS Assay for Thymidine Phosphorylase Inhibitors
This protocol describes a fluorescence-based assay to identify inhibitors of thymidine phosphorylase from a 2-oxoimidazolidine library. The assay measures the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.
Materials and Reagents:
Human recombinant thymidine phosphorylase (TP)
2-Oxoimidazolidine compound library (e.g., 10 mM in DMSO)
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
Substrate: 5'-Deoxy-5-fluorouridine (5'-DFUR)
Detection Reagent: A suitable fluorescent probe that reacts with the product of the enzymatic reaction.
384-well, black, flat-bottom plates
Positive Control: Known TP inhibitor (e.g., tipiracil)
Negative Control: DMSO
Assay Procedure:
Compound Plating:
Using an acoustic liquid handler, dispense 50 nL of each compound from the 2-oxoimidazolidine library into the wells of a 384-well assay plate.
Dispense 50 nL of the positive control and negative control (DMSO) into designated wells.
Enzyme Addition:
Prepare a solution of human recombinant TP in assay buffer to a final concentration of 10 nM.
Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
Reaction Initiation:
Prepare a solution of the substrate (5'-DFUR) in assay buffer to a final concentration of 100 µM.
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
Incubation and Detection:
Incubate the plate at 37°C for 60 minutes.
Add 10 µL of the detection reagent to each well.
Incubate for an additional 10 minutes at room temperature, protected from light.
Data Acquisition:
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
Data Analysis:
Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
where Signal_Compound is the signal from the well with the test compound, Signal_Min is the average signal from the positive control wells, and Signal_Max is the average signal from the negative control (DMSO) wells.
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).
Perform dose-response experiments for the identified hits to determine their IC50 values.
Protocol 2: Cell-Based HTS Assay for Modulators of the Hedgehog Signaling Pathway
This protocol describes a reporter gene assay to identify compounds from a 2-oxoimidazolidine library that modulate the Hedgehog signaling pathway. The assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a Gli-responsive promoter.
Materials and Reagents:
Shh-LIGHT2 cells (or a similar cell line with a Gli-responsive luciferase reporter)
2-Oxoimidazolidine compound library (e.g., 10 mM in DMSO)
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
Positive Control: Known Smoothened (SMO) agonist (e.g., SAG) or antagonist (e.g., vismodegib)
Negative Control: DMSO
Assay Procedure:
Cell Plating:
Seed Shh-LIGHT2 cells into 384-well plates at a density of 10,000 cells per well in 40 µL of cell culture medium.
Incubate overnight at 37°C in a 5% CO2 incubator.
Compound Addition:
The following day, replace the cell culture medium with 20 µL of assay medium.
Using an acoustic liquid handler, dispense 100 nL of each compound from the 2-oxoimidazolidine library into the wells.
Dispense 100 nL of the appropriate positive and negative controls into designated wells.
Pathway Activation (for antagonist screening):
Prepare a solution of Shh-N ligand in assay medium to a final concentration that elicits a submaximal response (e.g., EC80).
Add 20 µL of the Shh-N solution to all wells except for the negative control wells. For agonist screening, add assay medium without Shh-N.
Incubation:
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay:
Equilibrate the plates and the luciferase assay reagent to room temperature.
Add 40 µL of the luciferase assay reagent to each well.
Incubate for 5 minutes at room temperature to ensure cell lysis and stabilize the luminescent signal.
Data Acquisition:
Read the luminescence on a plate reader.
Data Analysis:
For antagonist screening: Calculate the percent inhibition as described in Protocol 1.
For agonist screening: Calculate the percent activation using the following formula:
% Activation = 100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)
where Signal_Max is the average signal from the positive control agonist wells.
Identify hits based on a predefined threshold for inhibition or activation.
Perform dose-response experiments for the identified hits to determine their IC50 or EC50 values.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for HTS and hit validation of a 2-oxoimidazolidine library.
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway, highlighting Smoothened (SMO) as a key drug target.
Application Notes and Protocols for 2-Oxoimidazolidin-1-yl Phenyl Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a comprehensive overview of the application of compounds containing the 2-(4-(2-Oxoimidazolidin-1-yl)phenyl) moiety in c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the application of compounds containing the 2-(4-(2-Oxoimidazolidin-1-yl)phenyl) moiety in cancer cell line studies. While direct studies on 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid are not extensively available in the public domain, a significant body of research exists on its derivatives, particularly those with modifications to the acetic acid group, such as amides and sulfonamides. These derivatives have demonstrated notable anticancer activity across various cancer cell lines, primarily functioning as antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
This application note summarizes the key findings on these derivatives, presents quantitative data in a structured format, and provides detailed protocols for replicating the key experiments. The information herein is intended to guide researchers in the evaluation and development of this class of compounds as potential anticancer therapeutics.
Data Presentation: Anticancer Activity of 2-Oxoimidazolidin-1-yl Phenyl Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. The data highlights their potency against a range of cancer cell lines.
Table 1: Antiproliferative Activity of Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonamide (PAIB-SA) Derivatives
Derivatives of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid primarily exert their anticancer effects by acting as antimitotic agents. Many of these compounds are prodrugs that are selectively activated within cancer cells.
A key mechanism involves the bioactivation of these prodrugs by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in various cancers, including breast cancer, but has low to no expression in healthy tissues.[4][5] This targeted activation leads to the generation of potent antimitotic metabolites.
These active metabolites disrupt microtubule dynamics, a critical process for cell division. By interfering with the polymerization and depolymerization of tubulin, these compounds induce a mitotic block, arresting the cell cycle in the G2/M phase.[1][6] Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis.[6] This selective action on cancer cells minimizes systemic toxicity, a significant advantage in chemotherapy.[4]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the anticancer effects of 2-oxoimidazolidin-1-yl phenyl derivatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
Cancer cell lines (e.g., MCF7, MDA-MB-231, HePG-2)
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
Cancer cell lines
Test compounds
6-well plates
Phosphate-buffered saline (PBS)
Trypsin-EDTA
70% ethanol (ice-cold)
Propidium iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS, detach with trypsin-EDTA, and combine with the floating cells from the supernatant.
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes in the dark at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by the test compounds.
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
Cell Harvesting: Harvest both adherent and floating cells as described in the cell cycle analysis protocol.
Staining: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway of CYP1A1-Activated Prodrugs
Caption: CYP1A1-mediated activation of PAIB-SA prodrugs in cancer cells.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer activity of test compounds.
Logical Relationship of Mechanism of Action
Caption: The mechanistic cascade from drug action to cancer cell death.
Application of Imidazolidinone Derivatives in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals Introduction Metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) represent a growing global health crisis. A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) represent a growing global health crisis. A key focus of current drug discovery efforts is the identification of novel small molecules that can modulate critical signaling pathways implicated in these conditions. Imidazolidinone derivatives have emerged as a promising class of compounds, with several series demonstrating potent activity in various preclinical models of metabolic disease.
This document provides detailed application notes and protocols for the evaluation of imidazolidinone derivatives in the context of metabolic diseases. It is intended to serve as a comprehensive resource for researchers in academic and industrial settings, offering insights into relevant biological targets, experimental workflows, and specific methodologies.
Key Biological Target: Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of both insulin and leptin signaling pathways.[1] By dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates downstream signals that promote glucose uptake and satiety. Genetic or pharmacological inhibition of PTP1B has been shown to enhance insulin sensitivity and promote resistance to diet-induced obesity in animal models, making it a highly validated therapeutic target for type 2 diabetes and obesity.[1][2][3]
PTP1B Signaling Pathway Diagram
The following diagram illustrates the central role of PTP1B in negatively regulating insulin and leptin signaling. Imidazolidinone derivatives that inhibit PTP1B can block this negative regulation, thereby enhancing the signaling cascade.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of representative imidazolidinone derivatives against key metabolic disease targets.
Table 1: In Vitro PTP1B Inhibitory Activity of Imidazolidine-2,4-dione Derivatives
Data extracted from a study by Sun et al. (2015), which designed and synthesized a series of imidazolidine-2,4-dione derivatives and evaluated their PTP1B inhibitory activities.[4]
Table 2: In Vitro and In Vivo Activity of Imidazoline Derivative LY389382 on Insulin Secretion
Data for the imidazoline derivative LY389382, which demonstrates glucose-dependent insulin secretion.[5]
Experimental Workflow
A typical workflow for the preclinical evaluation of imidazolidinone derivatives for metabolic diseases involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for imidazolidinone derivatives.
Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of imidazolidinone derivatives against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
Recombinant human PTP1B enzyme
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
p-Nitrophenyl phosphate (pNPP) solution (10 mM stock in assay buffer)
Test compounds (imidazolidinone derivatives) dissolved in DMSO
Stop Solution: 1 M NaOH
96-well microplate
Microplate reader
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution (or vehicle control), and 25 µL of the diluted PTP1B enzyme solution.
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 25 µL of 2 mM pNPP solution to each well to start the reaction (final volume 125 µL, final pNPP concentration 0.4 mM).
Incubation: Incubate the plate at 37°C for 30 minutes.
Reaction Termination: Add 75 µL of 1 M NaOH to each well to stop the reaction.
Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank (no enzyme) from all readings.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol details the measurement of insulin secretion from isolated rodent pancreatic islets in response to glucose, and how this is modulated by an imidazolidinone derivative.
Materials:
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM).
Collagenase P
Ficoll gradient solutions
Test compounds (imidazolidinone derivatives) dissolved in DMSO
Insulin ELISA kit
Isolated pancreatic islets from mice or rats
Procedure:
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by Ficoll gradient purification.
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
Pre-incubation: Hand-pick islets of similar size and place them in groups of 10 into wells of a 24-well plate. Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.
Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRB buffer containing 2.8 mM glucose, with or without the test compound. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
Stimulated Insulin Secretion: Replace the buffer with KRB buffer containing 16.7 mM glucose, with or without the test compound. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
Data Analysis: Normalize the insulin secretion to the number of islets. Compare the insulin secretion in the presence of the test compound to the vehicle control at both basal and stimulated glucose conditions.
Protocol 3: In Vivo Efficacy in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
This protocol outlines a typical study to evaluate the efficacy of an imidazolidinone derivative in a diet-induced obesity and insulin resistance model.
Materials:
Male C57BL/6J mice (6-8 weeks old)
Standard chow diet (e.g., 10% kcal from fat)
High-fat diet (HFD; e.g., 60% kcal from fat)
Test compound (imidazolidinone derivative)
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
Glucometer and test strips
Equipment for oral gavage and blood collection
Procedure:
Model Induction: Feed mice a high-fat diet for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group is maintained on a standard chow diet.
Group Allocation: Randomize the HFD-fed mice into a vehicle control group and one or more treatment groups based on body weight.
Compound Administration: Administer the imidazolidinone derivative or vehicle daily via oral gavage for a period of 4-8 weeks. Record body weight and food intake regularly (e.g., twice weekly).
Metabolic Monitoring:
Fasting Blood Glucose: Measure fasting blood glucose weekly from tail vein blood after a 6-hour fast.
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period. After a 6-hour fast, administer an oral glucose bolus (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
Terminal Endpoint Analysis:
At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and cholesterol.
Harvest tissues such as liver, adipose tissue, and muscle for histological analysis (e.g., H&E staining for liver steatosis) and molecular analysis (e.g., Western blotting for signaling pathway components).
Data Analysis:
Compare changes in body weight, food intake, and fasting blood glucose over time between treatment and vehicle groups.
Calculate the area under the curve (AUC) for the OGTT to assess improvements in glucose tolerance.
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Protocol 4: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol is recommended for assessing the potential of imidazolidinone derivatives to cause drug-drug interactions by inhibiting major CYP isoforms.
Materials:
Human liver microsomes
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, chlorzoxazone for CYP2E1, midazolam for CYP3A4)
NADPH regenerating system
Test compounds (imidazolidinone derivatives) and known inhibitors (as positive controls)
Acetonitrile with an internal standard for reaction termination
LC-MS/MS system
Procedure:
Incubation: In a 96-well plate, pre-incubate human liver microsomes with a range of concentrations of the test compound or a known inhibitor in buffer at 37°C for 10 minutes.
Reaction Initiation: Add a cocktail of CYP probe substrates and the NADPH regenerating system to start the reaction.
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the plate to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolites for each CYP isoform.
Data Analysis: Calculate the rate of metabolite formation for each CYP isoform at each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Conclusion
Imidazolidinone derivatives represent a versatile scaffold for the development of novel therapeutics for metabolic diseases. The protocols and data presented herein provide a framework for the systematic evaluation of these compounds. By targeting key regulators of metabolism such as PTP1B, and by carefully assessing their in vitro and in vivo pharmacological profiles, researchers can advance the development of promising new treatments for type 2 diabetes, obesity, and related disorders.
Application Notes and Protocols for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
Introduction 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a molecule with potential therapeutic applications, particularly in oncology. Its structural similarity to other known antimitotic agents, such as phenyl 4-...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a molecule with potential therapeutic applications, particularly in oncology. Its structural similarity to other known antimitotic agents, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), suggests that it may exert its biological effects through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop assays for evaluating the activity of this compound.
The following protocols and application notes are designed to investigate the hypothesized anticancer and antimitotic activity of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid. These assays will explore its effects on cell proliferation, cell cycle progression, and microtubule polymerization.
Hypothesized Signaling Pathway
Based on structurally related compounds, we hypothesize that 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid may be a prodrug that is intracellularly activated, potentially by cytochrome P450 (CYP) enzymes, to an active metabolite.[2][3] This active form is proposed to interfere with tubulin polymerization, a critical process for mitotic spindle formation. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest (G2/M phase) and subsequent induction of apoptosis.
Caption: Hypothesized mechanism of action for 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effect of the compound on cancer cell lines.
a. MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
Incubation: Incubate the plate for 48 to 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Concentration (µM)
Absorbance (570 nm)
% Viability
0 (Vehicle)
1.25 ± 0.08
100
0.1
1.18 ± 0.06
94.4
1
0.95 ± 0.05
76.0
10
0.52 ± 0.04
41.6
50
0.21 ± 0.03
16.8
100
0.10 ± 0.02
8.0
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression. An accumulation of cells in the G2/M phase would support an antimitotic mechanism.
Anwendungs- und Protokollhinweise zur Derivatisierung von 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)essigsäure zur verbesserten Wirksamkeit
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Einführung: Die 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)essigsäure stellt ein interessantes Grundgerüst für die Entwicklung neuer pharmazeut...
Author: BenchChem Technical Support Team. Date: December 2025
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung:
Die 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)essigsäure stellt ein interessantes Grundgerüst für die Entwicklung neuer pharmazeutischer Wirkstoffe dar. Obwohl direkte Studien zur Derivatisierung der Essigsäuregruppe zur Steigerung der Wirksamkeit in der öffentlich zugänglichen Literatur begrenzt sind, bieten strukturell verwandte Verbindungen wie Phenyl-4-(2-oxoimidazolidin-1-yl)benzolsulfonate (PIB-SOs) und -benzolsulfonamide (PIB-SAs) wertvolle Einblicke in potenzielle Strategien zur Wirkungsverbesserung. Diese Analoga haben sich als potente Inhibitoren der Tubulin-Polymerisation erwiesen und zeigen vielversprechende Antikrebs-Eigenschaften.[1][2][3][4] Diese Application Note beschreibt bewährte Derivatisierungsstrategien und experimentelle Protokolle, die von diesen verwandten Molekülen abgeleitet und potenziell auf die Titelverbindung angewendet werden können.
Logischer Ansatz zur Derivatisierung
Basierend auf den Struktur-Wirkungs-Beziehungen (SAR) von Analoga kann die Wirksamkeit von 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)essigsäure durch Modifikationen an verschiedenen Stellen des Moleküls moduliert werden. Der folgende Graph veranschaulicht die logischen Beziehungen bei der Wirkstoffentwicklung, ausgehend von einer Leitstruktur.
Abbildung 1: Logischer Workflow zur Identifizierung potenter Derivate.
Daten zur biologischen Aktivität verwandter Verbindungen
Umfangreiche Studien an Phenyl-4-(2-oxoimidazolidin-1-yl)benzolsulfonaten (PIB-SOs) und -sulfonamiden (PIB-SAs) haben gezeigt, dass die antiproliferative Aktivität stark von den Substituenten am Phenylring abhängt. Die folgende Tabelle fasst repräsentative Daten aus diesen Studien zusammen, um potenzielle Substitutionsmuster für die Derivatisierung der Phenylessigsäure-Einheit aufzuzeigen. Die Verbindungen zeigten Aktivität im nanomolaren Bereich gegen verschiedene Krebszelllinien und hemmten die Tubulin-Polymerisation.[1][2][4]
Anmerkung: Daten extrahiert aus Studien zu Tubulin-Inhibitoren.[2][3] Die IC50-Werte beziehen sich auf die Hemmung der Zellproliferation.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeine Synthese und biologische Evaluierung von Derivaten, basierend auf etablierten Methoden für strukturell verwandte Inhibitoren.[1][2][4]
Protokoll 1: Allgemeine Synthesestrategie für Amid-Derivate
Dieses Protokoll beschreibt die Synthese von Amid-Derivaten der 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)essigsäure als eine mögliche Derivatisierungsstrategie.
Materialien:
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)essigsäure
Thionylchlorid (SOCl₂) oder Oxalylchlorid
Ein entsprechendes primäres oder sekundäres Amin (z.B. Benzylamin, Morpholin)
Wasserfreies Dichlormethan (DCM)
Triethylamin (TEA)
Standard-Glasgeräte für die organische Synthese
Prozedur:
Aktivierung der Carbonsäure: Lösen Sie 1 Äquivalent 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)essigsäure in wasserfreiem DCM. Geben Sie unter Rühren langsam 1.2 Äquivalente Thionylchlorid oder Oxalylchlorid hinzu. Rühren Sie die Mischung für 2-3 Stunden bei Raumtemperatur, um das Säurechlorid zu bilden.
Amidkopplung: Kühlen Sie die Reaktion auf 0 °C ab. Geben Sie langsam eine Lösung aus 1.1 Äquivalenten des gewünschten Amins und 1.5 Äquivalenten Triethylamin in wasserfreiem DCM hinzu.
Reaktionsverfolgung: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
Aufarbeitung: Waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.
Reinigung: Entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das reine Amid-Derivat zu erhalten.
Protokoll 2: In-vitro-Assay zur Bestimmung der antiproliferativen Aktivität (SRB-Assay)
Der Sulforhodamin-B-Assay (SRB) ist eine gängige Methode zur Messung der zytotoxischen Aktivität von Verbindungen.
Materialien:
Krebszelllinien (z.B. MCF-7, K562, HT-1080)
Zellkulturmedium und fötales Kälberserum (FCS)
96-Well-Platten
Testverbindungen in verschiedenen Konzentrationen
Kalte 10%ige Trichloressigsäure (TCA)
0.4%ige Sulforhodamin-B-Lösung in 1%iger Essigsäure
10 mM Tris-Base-Lösung
Prozedur:
Zellaussaat: Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5% CO₂.
Behandlung: Fügen Sie die Testverbindungen in einer Verdünnungsreihe hinzu und inkubieren Sie die Platten für weitere 48-72 Stunden.
Zellfixierung: Entfernen Sie das Medium und fixieren Sie die Zellen durch Zugabe von 100 µL kalter 10%iger TCA für 1 Stunde bei 4 °C.
Färbung: Waschen Sie die Platten fünfmal mit Wasser und lassen Sie sie an der Luft trocknen. Färben Sie die Zellen durch Zugabe von 100 µL 0.4%iger SRB-Lösung für 15-30 Minuten bei Raumtemperatur.
Waschen: Entfernen Sie die SRB-Lösung und waschen Sie die Platten fünfmal mit 1%iger Essigsäure, um ungebundenen Farbstoff zu entfernen.
Messung: Lösen Sie den gebundenen Farbstoff in 200 µL 10 mM Tris-Base-Lösung. Messen Sie die Extinktion bei 565 nm mit einem Mikroplatten-Lesegerät.
Analyse: Berechnen Sie die prozentuale Wachstumshemmung und bestimmen Sie die IC50-Werte.
Experimenteller Workflow
Der folgende Graph zeigt den typischen Arbeitsablauf von der Synthese der Derivate bis zur biologischen Evaluierung.
Abbildung 2: Workflow von der Synthese zur biologischen Testung.
Wirkmechanismus: Tubulin-Inhibition
Viele der verwandten Phenyl-4-(2-oxoimidazolidin-1-yl)-Derivate wirken als Inhibitoren der Mikrotubuli-Dynamik, indem sie an die Colchicin-Bindungsstelle von β-Tubulin binden.[1][3] Dies stört die Bildung des Spindelapparates während der Mitose, was zum Stillstand des Zellzyklus in der G2/M-Phase und schließlich zur Apoptose führt.
Abbildung 3: Vereinfachter Signalweg für Tubulin-Inhibitoren.
Zusammenfassung:
Die Derivatisierung von 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)essigsäure, insbesondere durch die Bildung von Amiden und Estern am Carbonsäure-Ende, stellt eine vielversprechende Strategie zur Entwicklung potenterer Wirkstoffe dar. Die hier vorgestellten Protokolle und Daten aus Studien mit strukturell verwandten Verbindungen bieten eine solide Grundlage für die rationale Gestaltung und Evaluierung neuer Derivate. Die Untersuchung der Substitution am Phenylring, analog zu den erfolgreichen Mustern bei PIB-SOs, könnte ebenfalls zu einer signifikanten Steigerung der biologischen Aktivität führen.
Application Notes and Protocols for the In Vitro Evaluation of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic Acid Analogs
Audience: Researchers, scientists, and drug development professionals. Introduction: The compound 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid and its analogs represent a class of molecules with significant therapeuti...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid and its analogs represent a class of molecules with significant therapeutic potential, particularly as anti-inflammatory agents. Their structural features suggest possible interactions with key pathways involved in the inflammatory response. A systematic in vitro evaluation is crucial to characterize their biological activity, potency, and selectivity. These application notes provide detailed protocols for a tiered screening approach, starting with cytotoxicity assessment, followed by key functional assays for anti-inflammatory activity, including the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzyme activity.
Application Note 1: Cytotoxicity and Cell Viability Assessment
Objective:
Before evaluating the specific anti-inflammatory effects of the 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid analogs, it is essential to determine their inherent cytotoxicity. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's specific activity and not a consequence of cell death. The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted for screening compounds in a 96-well plate format using adherent cells (e.g., RAW 264.7 macrophages).
Materials:
Test Compounds: 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid analogs, dissolved in a suitable solvent (e.g., DMSO).
Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
Phosphate Buffered Saline (PBS), pH 7.4.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[1]
Solubilization Solution: e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl.[2]
96-well flat-bottom sterile microplates.
Multi-channel pipette and microplate reader.
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test analogs. After incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the designated wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent used, e.g., 0.5% DMSO).
Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm (or between 550-600 nm) using a microplate reader.[2]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation:
Table 1: Cytotoxicity of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic Acid Analogs on RAW 264.7 Cells.
Compound
IC₅₀ (µM) after 24h
Analog 1
>100
Analog 2
85.4
Analog 3
>100
Analog 4
62.1
| Positive Control (e.g., Doxorubicin) | 1.2 |
Workflow Diagram:
Workflow for the MTT cell viability assay.
Application Note 2: Nitric Oxide (NO) Production Inhibition Assay
Objective:
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[3] This assay measures the ability of the test analogs to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO is unstable and rapidly converts to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method used to quantify nitrite concentration as an index of NO production.
Experimental Protocol: Griess Assay for Nitrite Determination
Materials:
LPS (Lipopolysaccharide from E. coli).
Griess Reagent:
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
Note: Mix equal volumes of Solution A and B immediately before use.
Sodium Nitrite (NaNO₂) standard solution (for calibration curve).
Cell culture reagents and test compounds as described in Application Note 1.
Procedure:
Cell Seeding and Treatment: Seed RAW 264.7 cells at 2.5 x 10⁵ cells/well in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of the test analogs for 1-2 hours.
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells: "untreated" (no LPS, no compound), "LPS-stimulated" (LPS only), and "vehicle + LPS".
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
Standard Curve: Prepare a standard curve by making serial dilutions of the NaNO₂ standard solution (e.g., from 100 µM to 0 µM) in the cell culture medium.
Griess Reaction: Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant or standard.
Incubation and Reading: Incubate the plate for 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop. Measure the absorbance at 540 nm.
Data Analysis:
Calculate the nitrite concentration in each sample using the standard curve.
Calculate the percentage of NO inhibition:
% Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in LPS-stimulated Sample)] x 100
Determine the IC₅₀ value for NO inhibition.
Data Presentation:
Table 2: Inhibition of LPS-Induced Nitric Oxide Production by Test Analogs.
Compound
NO Inhibition IC₅₀ (µM)
Analog 1
25.6
Analog 2
45.1
Analog 3
18.9
Analog 4
33.7
| Positive Control (e.g., L-NAME) | 15.2 |
Signaling Pathway and Assay Principle:
Inhibition of the NO pathway and the Griess assay principle.
Objective:
Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical mediators of inflammation by converting arachidonic acid into prostaglandins.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. This assay evaluates the ability of the test analogs to inhibit the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of potency and isoform selectivity.
This protocol is based on commercially available kits that measure the peroxidase component of COX activity.
Materials:
Purified COX-1 and COX-2 enzymes.
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
Heme cofactor.
Fluorometric Probe (e.g., ADHP).
Arachidonic Acid (substrate).
Test analogs and selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).
Black 96-well microplate.
Fluorescence microplate reader.
Procedure:
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep enzymes on ice.
Reaction Mixture: In each well of a black 96-well plate, prepare the reaction mixture containing assay buffer, heme, and the fluorometric probe.
Inhibitor Addition: Add the test analogs at various concentrations to the wells. Include wells for "no enzyme" control, "no inhibitor" control (100% activity), and positive controls (selective COX-1/COX-2 inhibitors).
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the appropriate wells.
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
Initiate Reaction: Initiate the reaction by adding arachidonic acid to all wells simultaneously using a multi-channel pipette.
Kinetic Measurement: Immediately measure the fluorescence in kinetic mode (e.g., one reading per minute for 10-20 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[5]
Data Analysis:
Calculate the rate (slope) of the reaction from the linear portion of the kinetic curve for each well.
Calculate the percentage of inhibition:
% Inhibition = [1 - (Slope of Inhibitor Well / Slope of No Inhibitor Well)] x 100
Determine the IC₅₀ values for both COX-1 and COX-2.
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation:
Table 3: COX-1 and COX-2 Inhibitory Activity and Selectivity of Test Analogs.
Animal Models for Testing 2-Oxoimidazolidin-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of animal models in the preclinical evaluation of 2-oxoimidazolidin-based compou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of animal models in the preclinical evaluation of 2-oxoimidazolidin-based compounds. This class of molecules has garnered significant interest due to its diverse pharmacological potential, with derivatives showing promise in metabolic disorders, neurodegenerative diseases, and oncology. This document outlines detailed protocols for key in vivo experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.
Application in Metabolic Diseases: Type 2 Diabetes Mellitus
2-Oxoimidazolidin-based compounds, particularly their thio-analogs (thiazolidinediones), have been investigated for their hypoglycemic effects. The following protocols are designed to assess the efficacy of these compounds in rodent models of Type 2 Diabetes Mellitus (T2DM).
Alloxan-Induced Diabetic Rat Model
This model is suitable for rapid screening of antihyperglycemic agents. Alloxan induces diabetes by selectively destroying insulin-producing pancreatic β-cells.
Experimental Protocol:
Animal Selection: Male Wistar rats (180-220 g) are used.
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to a standard pellet diet and water.
Induction of Diabetes:
Animals are fasted for 12-16 hours prior to induction.
A freshly prepared solution of alloxan monohydrate in cold normal saline (0.9% NaCl) is administered via a single intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight.
To counteract initial drug-induced hypoglycemia, animals are given access to a 5% glucose solution for the next 24 hours.
Confirmation of Diabetes:
After 72 hours, blood is collected from the tail vein, and glucose levels are measured using a glucometer.
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
Compound Administration:
Diabetic rats are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., glibenclamide), and test compound groups at various doses.
The 2-oxoimidazolidin-based compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally via gavage daily for a specified period (e.g., 21 days).
Data Collection and Analysis:
Fasting blood glucose levels and body weight are monitored weekly.
At the end of the treatment period, animals are fasted overnight, and blood samples are collected for the estimation of serum insulin, triglycerides, and cholesterol.
Pancreatic and liver tissues are collected for histopathological examination.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is also widely used and is induced by the β-cell toxin streptozotocin.
Experimental Protocol:
Animal Selection and Acclimatization: As described for the alloxan model.
Induction of Diabetes:
Animals are fasted overnight.
A single i.p. injection of STZ (dissolved in 0.1 M cold citrate buffer, pH 4.5) is administered at a dose of 50-60 mg/kg body weight.
Confirmation of Diabetes and Compound Administration: As described for the alloxan model.
Oral Glucose Tolerance Test (OGTT):
On the last day of the study, after an overnight fast, a baseline blood sample is taken.
Animals are then orally administered a glucose solution (2 g/kg body weight).
Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration to determine the glucose tolerance.
Data Presentation
Table 1: Effect of a 2-Oxoimidazolidin Derivative on Biochemical Parameters in Alloxan-Induced Diabetic Rats
Group
Treatment (Dose)
Fasting Blood Glucose (mg/dL) - Day 21
Serum Insulin (µU/mL)
Serum Triglycerides (mg/dL)
Serum Cholesterol (mg/dL)
1
Normal Control
95 ± 5.2
14.5 ± 1.2
85 ± 7.1
110 ± 8.5
2
Diabetic Control
310 ± 15.8
5.2 ± 0.8
180 ± 12.3
195 ± 11.4
3
Glibenclamide (10 mg/kg)
125 ± 8.9
11.8 ± 1.0
105 ± 9.2
130 ± 9.8
4
Compound X (10 mg/kg)
180 ± 11.5
8.9 ± 0.9
135 ± 10.1
155 ± 10.2
5
Compound X (20 mg/kg)
140 ± 9.7
10.5 ± 1.1
115 ± 8.8
140 ± 9.1
Data are presented as mean ± SEM.
Experimental Workflow
Workflow for Diabetes Model
Application in Neurodegenerative Diseases: Alzheimer's Disease
Certain 2-oxoimidazolidin derivatives have shown neuroprotective potential. The following outlines a protocol to evaluate these compounds in a rat model of Alzheimer's disease.
Aβ (1-42)-Induced Alzheimer's Disease Rat Model
This model mimics the amyloid pathology characteristic of Alzheimer's disease.
Experimental Protocol:
Animal Selection and Acclimatization: Male Sprague-Dawley rats (250-300 g) are used and acclimatized as previously described.
Surgical Procedure and Aβ (1-42) Infusion:
Rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
Using a stereotaxic apparatus, a single bilateral intracerebroventricular (i.c.v.) injection of aggregated Aβ (1-42) peptide (e.g., 10 µg in 10 µL of sterile saline) is administered into the lateral ventricles. Sham-operated animals receive vehicle only.
Compound Administration:
One week post-surgery, animals are divided into treatment groups.
The 2-oxoimidazolidin-based compound is administered daily (e.g., via i.p. injection or oral gavage) for a specified duration (e.g., 4 weeks).
Behavioral Assessment (Morris Water Maze):
During the final week of treatment, spatial learning and memory are assessed using the Morris water maze.
Acquisition Phase: Rats are trained for 4-5 consecutive days to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and path length are recorded.
Probe Trial: On the day after the last training session, the platform is removed, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
Biochemical and Histopathological Analysis:
Following behavioral testing, animals are euthanized, and brain tissue (hippocampus and cortex) is collected.
Tissue homogenates are used for ELISA to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase).
Western blot analysis is performed to assess the expression of apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3).
Brain sections are stained with Congo red or thioflavin-S to visualize amyloid plaques and with Nissl stain to assess neuronal loss.
Data Presentation
Table 2: Neuroprotective Effects of a 2-Oxoimidazolidin Derivative in an Aβ (1-42)-Induced Alzheimer's Model
Group
Treatment (Dose)
Morris Water Maze Escape Latency (s) - Day 5
Time in Target Quadrant (s) - Probe Trial
Hippocampal TNF-α (pg/mg protein)
Hippocampal Bax/Bcl-2 Ratio
1
Sham + Vehicle
15.2 ± 2.1
25.8 ± 3.2
12.5 ± 1.8
0.8 ± 0.1
2
Aβ (1-42) + Vehicle
48.5 ± 5.6
10.1 ± 1.9
45.3 ± 4.1
3.5 ± 0.4
3
Aβ (1-42) + Donepezil (1 mg/kg)
25.1 ± 3.4
19.5 ± 2.8
20.1 ± 2.5
1.5 ± 0.2
4
Aβ (1-42) + Compound Y (10 mg/kg)
35.8 ± 4.2
14.8 ± 2.1
30.7 ± 3.3
2.4 ± 0.3
5
Aβ (1-42) + Compound Y (20 mg/kg)
28.3 ± 3.9
18.2 ± 2.5
22.9 ± 2.8
1.8 ± 0.2
Data are presented as mean ± SEM.
Signaling Pathway Visualization
Neuroprotective Signaling
Application in Oncology: Xenograft Models
Derivatives of 2-oxoimidazolidine, such as 2-thioxoimidazolidin-4-ones, have demonstrated anti-cancer properties. Xenograft models are crucial for evaluating the in vivo efficacy of these compounds.
Human Tumor Xenograft Mouse Model
This model involves the implantation of human cancer cells into immunodeficient mice.
Experimental Protocol:
Animal Selection: Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old, are used.
Cell Culture and Implantation:
A human cancer cell line (e.g., HepG2 - hepatocellular carcinoma) is cultured under standard conditions.
A suspension of 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
Tumor Growth and Grouping:
Tumor growth is monitored by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.
Compound Administration:
The 2-oxoimidazolidin-based compound is administered (e.g., i.p. or orally) at various doses, typically for 3-4 weeks. A positive control group (e.g., 5-Fluorouracil) is included.
Efficacy Evaluation:
Tumor volume and body weight are measured 2-3 times per week.
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Tumor tissues can be used for histopathology, immunohistochemistry (e.g., for proliferation markers like Ki-67), and western blot analysis of signaling pathways.
Data Presentation
Table 3: Anti-Tumor Efficacy of a 2-Oxoimidazolidin Derivative in a HepG2 Xenograft Model
Some 2-oxoimidazolidin derivatives may exert their anti-cancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
PI3K/Akt Signaling Pathway
These application notes and protocols provide a foundational framework for the in vivo evaluation of 2-oxoimidazolidin-based compounds. Researchers should adapt these protocols based on the specific properties of their compounds and the research questions being addressed. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
Application
Application Notes and Protocols for the Quantification of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic aci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in various matrices. Given the limited availability of published methods specific to this analyte, this guide presents two robust analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in bulk drug substances, formulated products, and for in-process control where high concentrations are expected.
Experimental Protocol
1.1.1. Materials and Reagents
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid reference standard (≥98% purity)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (LC-MS grade)
Water (HPLC grade, e.g., Milli-Q or equivalent)
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
1.1.2. Instrumentation
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC-UV Method Performance (Hypothetical)
Parameter
Result
Linearity (R²)
> 0.999
Range
1 - 100 µg/mL
Limit of Detection (LOD)
0.3 µg/mL
Limit of Quantification (LOQ)
1.0 µg/mL
Accuracy (% Recovery)
98 - 102%
Precision (% RSD)
< 2%
Visualization: HPLC-UV Workflow
Caption: Workflow for the quantification of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying trace levels of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in complex biological matrices such as plasma, urine, or tissue homogenates.
Experimental Protocol
2.1.1. Materials and Reagents
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid reference standard (≥98% purity)
Stable isotope-labeled internal standard (IS), if available (e.g., D₄-labeled analog). If not, a structurally similar compound can be used.
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Water (LC-MS grade)
2.1.2. Instrumentation
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Analytical column: A fast-separating reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Product Ions (m/z): To be determined by infusion and fragmentation of the reference standard. Plausible fragments could correspond to the loss of CO₂ (m/z 175.1) or cleavage of the acetic acid side chain.
Technical Support Center: Synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-(2-Oxoim...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the corresponding reaction step.
Diagram: Synthetic Pathway
Caption: Proposed synthetic pathway for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.
Step 1: Urea Formation - Reaction of Ethyl 4-aminophenylacetate with 2-Chloroethyl isocyanate
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low to no formation of the desired urea intermediate (Ethyl 2-(4-(3-(2-chloroethyl)ureido)phenyl)acetate)
1. Moisture in the reaction: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide. 2. Poor quality of 2-chloroethyl isocyanate: The reagent may have degraded during storage. 3. Incorrect stoichiometry: An insufficient amount of the isocyanate will result in incomplete conversion of the starting amine.
1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use freshly opened or properly stored 2-chloroethyl isocyanate. Consider purifying the isocyanate by distillation if its quality is questionable. 3. Use a slight excess (1.05-1.1 equivalents) of 2-chloroethyl isocyanate to ensure complete consumption of the ethyl 4-aminophenylacetate.
Formation of multiple byproducts
1. Reaction of the isocyanate with the solvent. 2. Dimerization or trimerization of the isocyanate.
1. Use a non-reactive, anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 2. Add the isocyanate slowly to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Step 2: Cyclization to form the Imidazolidinone Ring
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low yield of the cyclized product (Ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate)
1. Inappropriate base: The chosen base may not be strong enough to deprotonate the urea nitrogen effectively for the intramolecular nucleophilic attack. 2. Suboptimal reaction temperature: The temperature may be too low for the cyclization to proceed at a reasonable rate, or too high, leading to decomposition. 3. Incorrect solvent: The solvent may not be suitable for the reaction, affecting the solubility of the reactants and the stability of the intermediate.
1. Use a strong, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). 2. Optimize the reaction temperature. Start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. Refluxing in a suitable solvent is often effective. 3. Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can facilitate the reaction.
Formation of oligomeric or polymeric byproducts
Intermolecular reactions: If the concentration of the urea intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
Perform the cyclization reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding a solution of the urea intermediate to a solution of the base.
Table 1: Comparison of Bases for Imidazolidinone Ring Cyclization
Base
Typical Solvent
Typical Temperature
Expected Yield Range
Notes
Sodium Hydride (NaH)
DMF, THF
Room Temp. to 80 °C
Moderate to High
Requires careful handling due to its reactivity with water.
Potassium tert-Butoxide (t-BuOK)
THF, t-BuOH
Room Temp. to Reflux
Moderate to High
A strong, non-nucleophilic base that is soluble in organic solvents.
Sodium Ethoxide (NaOEt)
Ethanol
Reflux
Moderate
Can potentially lead to transesterification of the ethyl ester.
Step 3: Hydrolysis of the Ethyl Ester
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete hydrolysis
1. Insufficient amount of base. 2. Short reaction time or low temperature. 3. Poor solubility of the ester.
1. Use a molar excess of the base (e.g., 2-3 equivalents of LiOH or NaOH). 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 3. Use a co-solvent such as methanol or THF to improve the solubility of the ester in the aqueous base.
Degradation of the product
Harsh reaction conditions: Prolonged heating in a strong base can potentially lead to the degradation of the imidazolidinone ring or other sensitive functional groups.
Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective and less harsh than NaOH at high temperatures.
Difficulty in isolating the final product
Product is soluble in the aqueous phase after acidification.
After acidification of the reaction mixture to pH 2-3, if the product does not precipitate, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: The cyclization step (Step 2) is often the most challenging and yield-determining step. Careful optimization of the base, solvent, and temperature is crucial for achieving a high yield of the desired imidazolidinone ring. Incomplete cyclization or the formation of byproducts in this step will significantly impact the overall yield.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of all three steps. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediates, and products. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are the expected spectral data for the final product?
A3: For 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, you can expect the following characteristic signals:
¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the acetic acid group, and the methylene protons of the imidazolidinone ring. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the urea, as well as carbons of the aromatic ring and the methylene groups.
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₃, MW: 220.23 g/mol ).
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues during the synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-(3-(2-chloroethyl)ureido)phenyl)acetate
To a solution of ethyl 4-aminophenylacetate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.1 equivalents).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of 2-chloroethyl isocyanate (1.05 equivalents) in anhydrous DCM to the reaction mixture.
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure urea intermediate.
Protocol 2: Synthesis of Ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add a solution of ethyl 2-(4-(3-(2-chloroethyl)ureido)phenyl)acetate (1 equivalent) in anhydrous DMF dropwise at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
Carefully quench the reaction by the slow addition of water at 0 °C.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired cyclized product.
Protocol 3: Synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
To a solution of ethyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (2-3 equivalents).
Stir the reaction mixture at room temperature until TLC analysis indicates the complete disappearance of the starting ester (typically 4-12 hours).
Remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1N HCl).
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to yield the product.
Optimization
Optimizing reaction conditions for imidazolidinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazolidinones. T...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazolidinones.
Troubleshooting Guide
This section addresses common problems encountered during imidazolidinone synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Potential Cause
Suggested Solution
Inactive Catalyst
- Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- Consider a different catalyst system. For instance, if a palladium-catalyzed reaction is failing, a gold or silver catalyst might be more effective for certain substrates.[1] - For CeO2 catalysts, deactivation can occur due to the deposition of organic compounds on the surface; regeneration or using fresh catalyst may be necessary.[2][3]
Sub-optimal Reaction Temperature
- The optimal temperature can be highly substrate-dependent. A temperature screening is recommended. For example, in some pseudo-multicomponent protocols, a shift from 80 °C to 40 °C can significantly impact the yield.[4] - Some base-catalyzed hydroamidations of propargylic ureas can proceed efficiently at room temperature, avoiding thermal decomposition of sensitive substrates.[5]
Incorrect Solvent
- Solvent choice is critical. Dichloromethane (DCM) has been shown to provide high yields in cyclization reactions with carbonyldiimidazole (CDI).[4] In other cases, a mixture of solvents like DCM/MeCN might be optimal.[1] - Acetonitrile is often used in base-catalyzed hydroamidations.[5]
Poor Quality Starting Materials
- Verify the purity of starting materials (e.g., diamines, aldehydes, ureas) by techniques such as NMR or melting point analysis. Impurities can interfere with the reaction.
Incomplete Reaction
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more catalyst or reagent. In some CDI-mediated cyclizations, adding an additional portion of CDI after initial reflux can drive the reaction to completion.[4]
Issue 2: Formation of Significant Byproducts
Potential Cause
Suggested Solution
Side Reactions of Starting Materials
- In syntheses involving N-allylureas, base-mediated side reactions can occur.[6] Optimizing the base and reaction time can minimize these. - For reactions involving secondary diamines, tetrahydropyrimidine derivatives can form as byproducts.[5] Adjusting the oxidant and base concentration may improve selectivity.
Isomerization
- Isomerization of N-allyl groups to N-(1-propenyl) groups can be a competing pathway in some Pd-catalyzed reactions.[6] Fine-tuning the ligand and reaction conditions can help suppress this.
Polymerization
- In urea-based methods, polymeric impurities can form, making purification difficult.[7] Running the reaction at the lowest effective temperature and for the minimum time required can reduce polymerization.
Lack of Regioselectivity
- In acid-catalyzed reactions of (2,2-diethoxyethyl)ureas, a mixture of 4- and 5-substituted imidazolidin-2-ones can form. Decreasing the amount of acid catalyst (e.g., TFA) can improve the regioselectivity towards the 4-substituted product.[8]
Issue 3: Difficulty in Product Purification
Potential Cause
Suggested Solution
Co-elution with Starting Materials or Byproducts
- Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate compounds with similar polarities. For example, a petroleum ether/ethyl acetate mixture is commonly used.[4] - Consider recrystallization as an alternative or additional purification step.[7]
Presence of Protic Impurities
- Protic impurities such as urea or burette can be present in the final product.[9] These can sometimes be removed by washing with a dilute acid solution if the product is stable under acidic conditions.[4] - Adsorption on materials like MgO and/or SiO2 can be used to remove protic impurities from the reaction mixture.[9]
Product Instability
- Some imidazolidinones can be sensitive to acidic or basic conditions. Ensure the purification method (e.g., silica gel chromatography) is compatible with the product's stability. Neutralizing the crude product before chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazolidinone core structure?
A1: The most prevalent synthetic routes include:
Carbonylation of 1,2-diamines: This is a traditional approach using carbonylating agents like phosgene or its equivalents (e.g., carbonyldiimidazole - CDI).[1][8] While effective, it can require toxic reagents and harsh conditions.[5]
Catalytic Diamination of Unsaturated C-C Bonds: This method involves the addition of a urea moiety across a double or triple bond, often catalyzed by transition metals like palladium.[1]
Intramolecular Hydroamination of Unsaturated Ureas: This atom-economical approach involves the cyclization of allylic or propargylic ureas, which can be catalyzed by metals (e.g., gold, silver) or strong organic bases.[1][5][10]
Aziridine Ring Expansion: This method utilizes the reaction of aziridines with isocyanates, often catalyzed by Lewis acids or transition metals, to form the five-membered ring.[1][10][11]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends heavily on the synthetic strategy and the substrates involved.
Palladium catalysts are frequently used for the diamination of dienes and alkenes and for carboamination reactions of N-allylureas.[1][6]
Gold and Silver catalysts are particularly effective for the hydroamination of propargylic ureas.[1]
Organocatalysts , such as the phosphazene base BEMP, have shown high efficiency in the intramolecular hydroamidation of propargylic ureas under mild conditions.[5][10]
Acid catalysts , like benzoic acid or trifluoroacetic acid (TFA), can be used to promote redox-annulations and cyclizations.[8][12]
Q3: What are the key reaction parameters to optimize for better yield and selectivity?
A3: The following parameters are crucial and should be systematically optimized:
Temperature: Can influence reaction rate, selectivity, and byproduct formation.
Solvent: Affects solubility of reactants and catalyst activity.
Catalyst Loading: Using the optimal amount of catalyst is key; too little can lead to an incomplete reaction, while too much can sometimes promote side reactions.
Reaction Time: Monitoring the reaction is essential to determine the point of maximum product formation and avoid degradation or byproduct formation with prolonged reaction times.
A summary of optimized conditions from a pseudo-multicomponent synthesis is provided below:
Entry
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Methanol
40
17
74
2
THF
80
17
74
3
DCM
40
17
98
Data adapted from a study on the synthesis of imidazolidin-2-ones.[4]
Q4: Can you provide a general protocol for the synthesis of an imidazolidinone from a diamine and CDI?
A4: The following is a representative experimental protocol:
Dissolve the diamine substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.02 M.
Add 1.0 equivalent of carbonyldiimidazole (CDI) to the solution.
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
After several hours (or overnight), if the reaction is incomplete, add an additional 0.2 equivalents of CDI and continue to reflux for another 4 hours.
Once the reaction is complete, cool the mixture and quench it with a dilute solution of HCl (e.g., 0.01 M).
Perform an aqueous workup by extracting the product into an organic solvent.
Dry the combined organic layers, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate eluent system).[4]
Technical Support Center: Purification of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-(2-Oxoimidazolidin-1...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid?
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is typically a white to off-white crystalline powder. It is soluble in many common organic solvents.
Property
Value
Molecular Formula
C₁₁H₁₂N₂O₃
Molecular Weight
220.23 g/mol
Appearance
White to off-white crystalline powder
Storage
Room temperature, dry and sealed
Q2: What are the most common methods for purifying 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid?
The most common purification techniques for this compound, like other aromatic carboxylic acids, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I select a suitable solvent for the recrystallization of this compound?
A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic carboxylic acids, common choices include:
Water
Ethanol
Acetone
Ethyl acetate
Toluene
A mixture of solvents, such as ethanol/water.
It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.
Recrystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Oily product forms instead of crystals.
The melting point of the compound may be lower than the boiling point of the solvent. The compound may be significantly impure.
- Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. - Try a different solvent with a lower boiling point. - Consider pre-purification by another method (e.g., column chromatography) to remove significant impurities before recrystallization.
No crystals form upon cooling.
- The solution is not saturated (too much solvent was used). - The solution is supersaturated.
- Evaporate some of the solvent to increase the concentration and then cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of purified product.
- Too much solvent was used. - The crystals were washed with a solvent at room temperature. - Premature crystallization occurred during hot filtration.
- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before hot filtration.
Product is colored.
Presence of colored impurities.
- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product.
Column Chromatography Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Poor separation of the desired compound from impurities.
- Inappropriate solvent system (eluent). - Column overloading.
- Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation. - Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Streaking or tailing of the compound on the column.
The compound may be interacting too strongly with the stationary phase (e.g., silica gel).
For acidic compounds like this one, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent can improve the peak shape.
Experimental Protocols
General Recrystallization Protocol
Solvent Selection: In a small test tube, add a small amount of the crude 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
General Column Chromatography Protocol
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent (solvent system) should be chosen based on TLC analysis to provide good separation between the desired compound and impurities. A typical starting point for a compound of this polarity might be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure good separation.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.
Caption: General purification workflow for the target compound.
This guide provides a starting point for the purification of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. Experimental conditions may need to be optimized based on the specific impurities present in the crude material.
Optimization
Technical Support Center: Stability of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic Acid in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(4-(2-Oxoimidazo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in various solution-based conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Acidic Conditions
Symptoms:
Significant loss of the parent compound (2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid) in low pH solutions (e.g., 0.1 M HCl) within a short timeframe.
Appearance of multiple, unidentified peaks in the chromatogram.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Hydrolysis of the Imidazolidinone Ring:
The five-membered urea ring may be susceptible to acid-catalyzed hydrolysis.
1. Milder Acidic Conditions: Use a range of less harsh acidic buffers (e.g., pH 2, 4, 6) to understand the pH-dependent degradation profile.[1]
2. Shorter Time Points: Sample at earlier time intervals (e.g., 0, 2, 4, 8, 24 hours) to capture the initial degradation products before they degrade further.[1]
3. Structural Elucidation: Isolate the major degradants using preparative HPLC and subject them to mass spectrometry (MS) and NMR for structural identification.
Hydrolysis of Potential Amide Linkages (if applicable in a formulated product):
If formulated with other excipients, amide bonds could be a point of instability.
1. Analyze Excipients: Run stability studies on the placebo formulation to distinguish between drug substance degradation and excipient-related issues.
dot
Caption: Troubleshooting workflow for rapid acid degradation.
Issue 2: Inconsistent Results in Photostability Studies
Symptoms:
Variable degradation rates upon exposure to light sources.
Poor reproducibility between experiments.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Inadequate Light Exposure Control:
The ICH Q1B guideline specifies light exposure levels for photostability testing.[1]
1. Calibrated Light Source: Ensure the light source (e.g., xenon lamp, metal halide lamp) is calibrated to deliver a consistent and known intensity of UV and visible light.
2. Dark Control: Always include a control sample wrapped in aluminum foil to shield it from light, allowing for the differentiation between photolytic and thermal degradation.[1]
Solvent Effects:
The solvent system can influence photosensitivity.
1. Solvent Screening: Test the compound in various common solvents (e.g., water, acetonitrile, methanol) to assess the impact of the matrix on photodegradation.
Sample Concentration:
High concentrations can lead to "self-shielding," where outer layers of the solution absorb light, protecting the inner solution.
1. Optimize Concentration: Conduct studies at a concentration that allows for uniform light penetration.
dot
Caption: Standard workflow for a photostability study.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for conducting a forced degradation study on 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid?
A1: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2] A typical approach involves subjecting the compound in solution to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).
Base Hydrolysis: 0.1 M NaOH at room and/or elevated temperatures.
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Stress: Heating the solution (e.g., 60°C, 80°C).
Photostability: Exposing the solution to light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without over-stressing the molecule.[1]
Q2: How do I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities. The development process is as follows:
Generate Degraded Samples: Use the samples from your forced degradation studies.
Method Development: Start with a standard reverse-phase column (e.g., C18) and a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
Gradient Optimization: Run a gradient elution to separate the parent peak from all degradant peaks.
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound in the stressed samples. The spectrum of the upslope, apex, and downslope of the peak should be identical.
Validation: Once the method is established, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q3: What could be a potential degradation pathway for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid under oxidative stress?
A3: While specific data is required for confirmation, a plausible oxidative degradation pathway could involve the phenylacetic acid moiety. Phenylacetic acid and its derivatives can undergo oxidation.[3][4] A hypothetical pathway could involve hydroxylation of the aromatic ring or oxidation of the benzylic carbon. It is crucial to use analytical techniques like LC-MS to identify the mass of the degradation products and propose a fragmentation pathway to elucidate their structures.
Common side reactions in the synthesis of imidazolidinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazolidinones.
1. Why am I observing the formation of a significant amount of Schiff base intermediate (e.g., N,N'-dibenzylideneethane-1,2-diamine) instead of the desired imidazolidinone?
Answer: The formation of a Schiff base is a common initial step in the reaction between a 1,2-diamine and an aldehyde.[1][2] Incomplete cyclization of this intermediate can be a significant side reaction.
Troubleshooting Steps:
Ensure Complete Reduction (if applicable): If your synthesis involves the reduction of the Schiff base before cyclization, ensure the reduction step goes to completion. This can be monitored by techniques like TLC or NMR spectroscopy.[1]
Optimize Cyclization Conditions: The subsequent cyclization is often the critical step. Ensure you are using an appropriate cyclizing agent (e.g., carbonyldiimidazole - CDI) and an optimal solvent. Dichloromethane (DCM) has been shown to be a highly effective solvent for the cyclization of N,N'-disubstituted diamines with CDI, leading to high yields of the corresponding imidazolidin-2-one.[1]
Reaction Time and Temperature: The cyclization step may require specific time and temperature parameters. For instance, a reaction in DCM at 40°C for 17 hours has been reported to yield 98% of the imidazolidin-2-one.[1] In contrast, less polar solvents like toluene may result in very low yields even after extended reaction times.[1]
2. My reaction is producing polymeric byproducts, especially when using urea as a carbonyl source. How can I minimize this?
Answer: The use of urea as a carbonylating agent in the synthesis of imidazolidinones can sometimes lead to the formation of polymeric impurities, which can complicate purification.
Troubleshooting Steps:
Solvent Selection: The choice of solvent can significantly influence the reaction pathway. For the direct synthesis of 2-imidazolidinone from ethylenediamine and CO2 (a safer alternative to phosgene), isopropanol has been identified as a suitable solvent that minimizes byproduct formation when used with a CeO2 catalyst.[3]
Catalyst Choice: Employing a suitable catalyst can promote the desired intramolecular cyclization over intermolecular polymerization. For instance, CeO2 has been shown to be an effective heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine carbamate.[3]
Alternative Carbonylating Agents: If polymeric byproducts remain a persistent issue, consider using alternative carbonylating agents such as carbonyldiimidazole (CDI), which often leads to cleaner reactions with benign byproducts like carbon dioxide and imidazole.[2]
3. I am observing low yields, and I suspect steric hindrance from my bulky substrates is the cause. What can I do to improve the yield?
Answer: Steric hindrance from bulky substituents on the diamine or aldehyde can indeed lower the reaction yield.[2][4]
Troubleshooting Steps:
Optimize Reaction Conditions: For sterically hindered substrates, a systematic optimization of reaction conditions, including temperature, reaction time, and catalyst loading, is crucial.
Pseudo-Multicomponent Protocol: A pseudo-multicomponent one-pot protocol can be more efficient for sterically hindered compounds. This approach, which involves the in-situ formation of the Schiff base, followed by reduction and cyclization in a single pot, has been shown to significantly increase yields for bulky substrates.[1][2] For example, the yield for a particularly hindered compound increased from 16.9% in a traditional multi-step synthesis to 55.4% using a pseudo-multicomponent approach.[1]
Choice of Catalyst: In some catalytic systems, the choice of ligand or catalyst can be adapted to accommodate bulkier substrates.
4. My final product seems to be a mixture of the desired imidazolidinone and an imidazolone or iminooxazolidine. How can I control this?
Answer: The formation of imidazolones (the oxidized form of imidazolidinones) or iminooxazolidines (isomers) can occur under certain reaction conditions.[4]
Troubleshooting Steps:
Control of Reaction Time: In some nickel-catalyzed cycloadditions of aziridines with isocyanates, the initial product is an iminooxazolidine, which can isomerize to the corresponding imidazolidinone with a longer reaction time.[4] Therefore, adjusting the reaction time can favor the desired product.
Avoidance of Oxidizing Conditions: The formation of imidazolones can be a result of oxidation.[4] Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your starting materials or intermediates are sensitive to oxidation.
Catalyst Selection: The choice of catalyst can influence the chemoselectivity of the reaction. For the intramolecular hydroamidation of propargylic ureas, the use of a phosphazene base like BEMP as an organocatalyst can provide excellent chemo- and regioselectivity for the formation of imidazolidin-2-ones.[5]
5. I am concerned about hydrolysis of my imidazolidinone product. How stable is the ring, and how can I prevent its cleavage?
Answer: The imidazolidinone ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding diamine and carbonyl compound.[6][7]
Troubleshooting Steps:
Control of pH: During workup and purification, it is advisable to maintain a neutral pH to minimize the risk of hydrolysis.
Storage Conditions: Store the purified imidazolidinone in a dry environment, as the presence of water, especially with trace acidic or basic impurities, can promote hydrolysis over time.
Prodrug Applications: In the context of drug development, the hydrolytic instability of the imidazolidinone ring can be exploited for prodrug design, where the active peptide is released upon cleavage of the imidazolidinone moiety.[6]
Data Presentation
Table 1: Influence of Reaction Conditions on Imidazolidinone Synthesis
Detailed Methodology for Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones [1]
This protocol describes a one-pot synthesis employing trans-(R,R)-diaminocyclohexane, an aldehyde, sodium borohydride for reduction, and carbonyldiimidazole (CDI) for cyclization.
Schiff Base Formation:
Dissolve trans-(R,R)-1,2-diaminocyclohexane in anhydrous tetrahydrofuran (THF) to a concentration of 0.3 M.
Add the respective aldehyde (2.05 equivalents) to the solution.
Heat the mixture to reflux for 60 minutes using microwave irradiation.
Once the effervescence subsides, heat the mixture to reflux for 240 minutes under microwave irradiation.
Cyclization:
After the formation of the diamine is confirmed (e.g., by TLC), add a solution of carbonyldiimidazole (CDI, 1.1 equivalents) in anhydrous dichloromethane (DCM) (0.02 M).
Stir the reaction mixture at the optimized temperature and time as determined by statistical analysis (refer to the original publication for specific details on the experimental design).
Work-up and Purification:
Upon completion of the reaction, concentrate the mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted imidazolidin-2-one.
Mandatory Visualization
Caption: Troubleshooting workflow for imidazolidinone synthesis.
Technical Support Center: Enhancing the Biological Activity of 2-Oxoimidazolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common cha...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with 2-oxoimidazolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to enhance the biological activity of 2-oxoimidazolidine derivatives?
A1: Enhancing biological activity typically involves synthetic modification of the core 2-oxoimidazolidine structure. Key strategies include:
Substitution at N1 and N3 positions: Introducing various aryl, alkyl, or heterocyclic groups at these positions can significantly influence activity.
Modification at the C4 and C5 positions: Introducing different substituents at these positions can alter the molecule's steric and electronic properties, impacting target binding.
Bioisosteric replacement: Replacing the oxygen atom of the carbonyl group with sulfur (to form 2-thioxoimidazolidin-4-ones) has been shown to enhance certain biological activities.[1][2]
Q2: What are the most common biological targets for 2-oxoimidazolidine derivatives?
A2: 2-Oxoimidazolidine and its analogs have been investigated for a range of biological activities and have been shown to target various enzymes and signaling pathways implicated in diseases like cancer. Notable targets include protein kinases such as VEGFR-2, and signaling pathways like PI3K/Akt and NF-κB.[1][3]
Q3: How can I predict the biological activity of my newly synthesized 2-oxoimidazolidine derivatives?
A3: Quantitative Structure-Activity Relationship (QSAR) studies are a valuable computational tool to predict the biological activity of novel compounds. QSAR models correlate the chemical structure of a molecule with its biological activity, helping to guide the design of more potent derivatives.
Troubleshooting Guides
Synthesis
Q1: I am experiencing low yields in my cyclization reaction to form the 2-oxoimidazolidinone ring. What are the common causes and how can I troubleshoot this?
A1: Low yields in cyclization reactions for heterocyclic compounds are a common issue.[1] Here are some potential causes and solutions:
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction temperature or time.
Side reactions: The formation of byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) to identify any major side products. Adjusting the reaction conditions, such as temperature or the choice of base, may minimize side reactions.
Purity of starting materials: Ensure that your starting materials (e.g., diamine and carbonyl source) are pure. Impurities can interfere with the reaction.
Solvent choice: The polarity and boiling point of the solvent can significantly impact the reaction outcome. Ensure you are using an appropriate and dry solvent.
Q2: My final 2-oxoimidazolidine derivative is a sticky oil or wax and is difficult to solidify. What can I do?
A2: Obtaining a solid product from a viscous oil can be challenging. Here are a few techniques to try:
Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexane, diethyl ether) to the oil and scratch the side of the flask with a glass rod to induce crystallization.
Solvent evaporation with a non-solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a non-solvent (e.g., hexane) until the solution becomes cloudy. Allow the solution to stand, which may promote crystallization.
Purification via column chromatography: Sometimes impurities can prevent crystallization. Purifying the compound by column chromatography can yield a purer product that is more likely to solidify.
Purification
Q1: My 2-oxoimidazolidine derivative is very polar and streaks on the TLC plate, making purification by column chromatography difficult. How can I improve the separation?
A1: Purifying polar compounds can be challenging due to their strong interaction with silica gel.[4][5] Here are some strategies:
Modify the mobile phase: For polar and basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can reduce streaking and improve separation.[5] For acidic compounds, adding a small amount of acetic acid can have a similar effect.
Use a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica (C18).[4][5]
Dry loading the sample: If your compound has poor solubility in the column eluent, you can dry-load it onto the silica gel.[6] Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of your column.
Q2: I am losing a significant amount of my compound during the workup and purification steps. What are some tips to minimize loss?
A2: Compound loss during workup and purification is a common problem. Here are some tips to improve recovery:
Thorough extractions: When performing a liquid-liquid extraction, ensure you perform multiple extractions with the organic solvent to maximize the recovery of your product from the aqueous layer.
Back-extraction: If your product has some solubility in the aqueous layer, you can perform a back-extraction of the combined aqueous layers with a fresh portion of organic solvent.
Careful solvent removal: When removing solvent using a rotary evaporator, be mindful of the volatility of your compound. For lower boiling point compounds, use a lower bath temperature and reduced pressure to avoid evaporation of your product.
Complete transfer: Ensure complete transfer of your material between flasks and vials by rinsing with an appropriate solvent.
Quantitative Data
Table 1: In Vitro Cytotoxic Activity of 2-Thioxoimidazolidin-4-one Derivatives against Cancer Cell Lines. [1]
Compound
Cell Line
IC50 (µM)
Derivative 2
HepG2 (Liver Cancer)
0.18
Derivative 4
HepG2 (Liver Cancer)
0.017
Staurosporine
HepG2 (Liver Cancer)
5.07
5-Fluorouracil
HepG2 (Liver Cancer)
5.18
Derivative 7
HepG-2 (Liver Cancer)
18.43 (µg/ml)
Derivative 9
HCT-116 (Colon Cancer)
72.46 (µg/ml)
Table 2: In Vitro VEGFR-2 Inhibitory Activity of Thiazolidine-2,4-dione Derivatives. [3]
Compound
IC50 (µM)
Derivative 19
0.323
Derivative 20
0.21
Derivative 22
0.079
Derivative 23
0.328
Derivative 24
0.203
Sorafenib
0.046
Table 3: In Vitro NF-κB Inhibitory Activity of Various Compounds. [7][8]
Compound
Approximate IC50 (µM)
BAT1
24
BAT3
6
BAT8
15
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-2-iminoimidazolidines
This protocol is a general guide for the synthesis of N-aryl-2-iminoimidazolidines, which can be adapted for various substituted starting materials.[9][10][11]
Step 1: Synthesis of N,N'-bis-Boc protected imidazolidine-2-thione
To a solution of the appropriate 4-substituted imidazolidine-2-thione in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the N,N'-bis-Boc protected imidazolidine-2-thione.
Step 2: Synthesis of N,N'-bis-Boc protected 2-iminoimidazolidines
To a solution of the N,N'-bis-Boc protected imidazolidine-2-thione and an aromatic amine in a suitable solvent (e.g., acetonitrile), add mercury(II) chloride (HgCl2) and a mild base (e.g., triethylamine).
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
Filter the reaction mixture through a pad of celite to remove the mercury salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the N,N'-bis-Boc protected 2-iminoimidazolidine.
Step 3: Deprotection to yield 2-aryliminoimidazolidine hydrochloride salts
Dissolve the N,N'-bis-Boc protected 2-iminoimidazolidine in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl in dioxane).
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).
Remove the solvent under reduced pressure to obtain the desired 2-aryliminoimidazolidine hydrochloride salt.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Some 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-thioxoimidazolidin-4-one derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a key role in inflammation and cell survival. Certain heterocyclic compounds have demonstrated inhibitory effects on this pathway.
Caption: Inhibition of the NF-κB signaling pathway by 2-oxoimidazolidine derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. It is a common target in cancer drug discovery.
Caption: Potential inhibition of the MAPK signaling pathway by 2-oxoimidazolidine derivatives.
Experimental Workflow for In Vitro Cytotoxicity Assay
This workflow outlines the key steps for assessing the cytotoxic activity of newly synthesized 2-oxoimidazolidine derivatives.
Caption: A typical experimental workflow for determining the IC50 value of a compound.
Technical Support Center: 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in Cell-Based Assays
This technical support center provides troubleshooting guidance for researchers utilizing 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in cell-based assays. The following frequently asked questions (FAQs) and troubles...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers utilizing 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in cell-based assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My compound, 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, is precipitating in the cell culture medium. What should I do?
A1: Compound precipitation is a common issue that can lead to inconsistent results. Here are several steps to address this:
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is minimal (typically below 0.5%) and consistent across all wells, including vehicle controls.[1]
Solubility Testing: Determine the kinetic solubility of your compound in the final assay medium. This can be done by preparing serial dilutions and visually inspecting for precipitation under a microscope.
Stock Concentration: Storing compounds at lower concentrations (e.g., 2–5 mM) can reduce the likelihood of precipitation upon dilution into aqueous media.[2]
Alternative Solvents: If DMSO proves problematic, consider exploring other solvents like ethanol or formulating the compound with solubilizing agents. However, always test the new solvent for its own effects on the assay.
Preparation Technique: Add the compound stock directly to the pre-warmed assay medium while vortexing to facilitate rapid dissolution and minimize precipitation.
Q2: I am observing high variability between replicate wells in my assay. What are the potential causes and solutions?
A2: High variability can obscure real biological effects. Consider the following factors:
Edge Effects: The outer wells of a microplate are prone to increased evaporation, leading to changes in media concentration and affecting cell growth.[3][4][5][6] To mitigate this, you can:
Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).
Inconsistent Cell Seeding: An uneven distribution of cells will lead to variability. Ensure you have a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting.[7]
Pipetting Errors: Inaccurate pipetting of either cells or the compound can introduce significant error. Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.[7]
Q3: My cell viability assay (e.g., MTT, MTS) is showing unexpected results, such as an increase in viability at high compound concentrations.
A3: Unexpected dose-response curves can be perplexing. Here are some possible explanations:
Compound Interference: The compound itself might interfere with the assay chemistry. For example, it could have a color that absorbs at the same wavelength as the assay readout or possess reducing properties that affect tetrazolium dyes. Run a control with the compound in cell-free media to check for interference.
Off-Target Effects: At higher concentrations, the compound may have off-target effects that could stimulate cell proliferation or survival pathways, masking its primary cytotoxic effect.[1]
Compound Precipitation: As mentioned in Q1, precipitation at higher concentrations can lead to a lower effective dose than intended, causing a plateau or a drop in the dose-response curve.[1]
Q4: How stable is 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in cell culture medium?
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during cell-based assays with 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.
Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause
Recommended Solution
Cell Health and Passage Number
Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. High passage numbers can lead to altered drug sensitivity.[1]
Inaccurate Reagent Preparation
Prepare fresh stock solutions and serial dilutions for each experiment. Verify the accuracy of all calculations and pipetting.
Edge Effects
Do not use the outer wells of the microplate for experimental data points. Fill them with sterile PBS or media.[1]
Inconsistent Incubation Times
Adhere strictly to the predetermined incubation times for both drug treatment and the viability assay itself.[1]
Issue 2: Low or No Apparent Compound Activity
Potential Cause
Recommended Solution
Compound Instability/Degradation
Store the compound under recommended conditions (cool, dry, and dark). Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions
Perform a time-course experiment to determine the optimal treatment duration. Optimize cell seeding density to ensure a measurable signal without overcrowding.[1]
Cell Line Resistance
The chosen cell line may be resistant to the compound's mechanism of action. Consider screening a panel of cell lines.
Metabolism of the Compound
Related compounds are known to be metabolized by Cytochrome P450 1A1 (CYP1A1). If the cell line has high CYP1A1 expression, the compound may be rapidly metabolized and inactivated.
Issue 3: Unexpected Cytotoxicity in Vehicle Control
Potential Cause
Recommended Solution
High Solvent Concentration
Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%).
Contamination
Check for microbial (e.g., mycoplasma) or chemical contamination in the cell culture or reagents.
Unhealthy Cells
Ensure cells are healthy and viable before starting the experiment.
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT)
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle-only control.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Logical Flow for Troubleshooting Inconsistent Results
Caption: A flowchart for systematically troubleshooting inconsistent experimental results.
Potential Signaling Pathway Involvement
Given that related compounds are antimitotic prodrugs activated by CYP1A1, it is plausible that 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid could have similar effects in cells expressing this enzyme.
Caption: A potential mechanism of action if the compound acts as a prodrug.
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for conducting a cell-based assay.
Navigating the Synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Scaling Up Production This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenge...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals Scaling Up Production
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate a smooth transition from laboratory to pilot-scale production.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, offering potential causes and solutions.
Q1: Low yield in the final cyclization step to form the imidazolidinone ring.
Potential Causes:
Incomplete activation of the intermediate: If proceeding through a hydroxyethyl urea intermediate, the hydroxyl group may not be sufficiently activated for intramolecular nucleophilic attack.
Suboptimal reaction temperature: The temperature may be too low for the cyclization to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or product.
Inefficient base: The base used may not be strong enough to deprotonate the urea nitrogen, which is necessary for the cyclization to occur.
Presence of moisture: Water can hydrolyze reactive intermediates or quench the base, hindering the reaction.
Solutions:
Activation of the hydroxyl group: If using a hydroxyethyl urea intermediate, consider converting the hydroxyl group to a better leaving group, such as a tosylate or mesylate, prior to cyclization.
Temperature optimization: Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance between reaction rate and product stability.
Base selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the intramolecular cyclization.
Anhydrous conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: Formation of significant side products during the reaction.
Potential Causes:
Intermolecular side reactions: At high concentrations, intermolecular reactions between the urea intermediate molecules can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
Decomposition of starting materials or product: The reaction conditions (e.g., high temperature, strong base) may cause degradation of the starting urea derivative or the final product.
Reactivity of the carboxylic acid group: The carboxylic acid moiety can interfere with the cyclization reaction, for example, by reacting with the base.
Solutions:
High dilution conditions: Running the cyclization step at high dilution can favor the intramolecular reaction over intermolecular side reactions.
Protection of the carboxylic acid: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the cyclization step. The protecting group can be removed in a subsequent step.
Milder reaction conditions: Explore the use of milder bases or lower reaction temperatures to minimize decomposition. Reaction progress should be monitored closely by techniques like TLC or LC-MS.
Q3: Difficulty in purifying the final product.
Potential Causes:
Presence of closely related impurities: Side products with similar polarity to the desired product can make purification by chromatography challenging.
Residual starting materials: Incomplete reaction can lead to the presence of starting materials in the crude product.
Inorganic salt byproducts: The use of inorganic bases can result in salts that need to be removed during workup.
Solutions:
Recrystallization: This is often an effective method for purifying solid compounds. A solvent screen should be performed to identify a suitable recrystallization solvent or solvent system.
Chromatography optimization: If column chromatography is necessary, experiment with different solvent systems and stationary phases to achieve better separation.
Aqueous workup: A thorough aqueous workup can help remove inorganic salts and water-soluble impurities. Adjusting the pH of the aqueous phase can facilitate the separation of acidic or basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid?
A two-step approach starting from 4-aminophenylacetic acid is a plausible and common strategy for synthesizing N-aryl imidazolidinones. The general workflow involves:
Urea Formation: Reaction of 4-aminophenylacetic acid with a reagent that introduces a 2-functionalized ethylamino group (e.g., 2-chloroethyl isocyanate or reaction with ethanolamine followed by a carbonyl source) to form an N-(4-(carboxymethyl)phenyl)-N'-(2-substituted-ethyl)urea intermediate.
Intramolecular Cyclization: Base-mediated intramolecular cyclization of the urea intermediate to form the 2-oxoimidazolidin-1-yl ring.
Q2: What are the key challenges when scaling up this synthesis?
Scaling up the production of pharmaceutical intermediates often presents challenges that are not apparent at the lab scale.[1] Key considerations include:
Heat Transfer: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, potentially leading to side reactions or safety hazards.[1]
Mixing Efficiency: Ensuring homogeneous mixing in large vessels is crucial for consistent reaction outcomes. Inefficient mixing can lead to localized "hot spots" or concentration gradients.[1]
Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and impurity formation. This needs to be carefully controlled during scale-up.
Workup and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming at a larger scale.
Q3: Which analytical techniques are recommended for monitoring reaction progress and ensuring product quality?
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion, product purity, and the formation of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any side products formed during the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
Experimental Protocols
A proposed synthetic workflow for the preparation of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is outlined below.
Step 1: Synthesis of Methyl 2-(4-aminophenyl)acetate (Intermediate 1)
This step involves the esterification of 4-aminophenylacetic acid to protect the carboxylic acid group.
Methodology: 4-Aminophenylacetic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC or HPLC). After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester.
Step 2: Synthesis of Methyl 2-(4-(3-(2-hydroxyethyl)ureido)phenyl)acetate (Intermediate 2)
This step involves the formation of the urea precursor.
Methodology: Methyl 2-(4-aminophenyl)acetate is dissolved in a suitable solvent (e.g., tetrahydrofuran). 2-Hydroxyethyl isocyanate is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure to yield the crude urea derivative, which may be purified by recrystallization or chromatography.
Step 3: Synthesis of Methyl 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetate (Intermediate 3)
This is the key cyclization step to form the imidazolidinone ring.
Methodology: The hydroxyethyl urea intermediate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). A strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then heated (e.g., to 80-100 °C) and stirred until the cyclization is complete. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Step 4: Hydrolysis to 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid (Final Product)
This final step deprotects the carboxylic acid group.
Methodology: The methyl ester is dissolved in a mixture of a suitable solvent (e.g., methanol or tetrahydrofuran) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The mixture is stirred at room temperature until the hydrolysis is complete. The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the final product. The solid is collected by filtration, washed with water, and dried.
Quantitative Data
Parameter
Laboratory Scale (grams)
Pilot Scale (kilograms)
Key Considerations for Scale-up
Overall Yield
60-80%
50-70%
Heat and mass transfer limitations can lead to lower yields. Optimization of reaction parameters is crucial.
Purity of Final Product
>98%
>98%
Maintaining high purity often requires optimization of the purification method (e.g., recrystallization conditions).
Reaction Time (Cyclization)
4-8 hours
6-12 hours
Slower heating and cooling rates in larger reactors can extend reaction times.
Visualizations
Logical Workflow for Synthesis
Caption: A proposed synthetic pathway for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid.
Troubleshooting Logic Diagram for Low Yield in Cyclization
Caption: A troubleshooting decision tree for addressing low yields in the cyclization step.
Modifying experimental protocols for imidazolidinone compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazolidinone compounds. This resource provides troubleshooting guides and frequently asked questions...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazolidinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of imidazolidinone compounds.
Question
Answer
My reaction yield is consistently low. What are the common causes?
Low yields can result from several factors: 1. Impure Starting Materials: Ensure the purity of your reactants, as impurities can lead to side reactions. 2. Suboptimal Reaction Temperature: Temperature is a critical factor. For instance, in some pseudo-multicomponent reactions, temperatures between 40-70°C have been found to be optimal, while higher temperatures can be detrimental.[1] 3. Incorrect Stoichiometry: While some protocols are robust to slight variations, a significant deviation from the optimal molar ratios of reactants can reduce yields. 4. Inefficient Catalyst Activity: Ensure your catalyst is active and used at the appropriate loading. For example, in some base-catalyzed reactions, the strength of the base directly impacts the reaction's success. 5. Moisture: Many reactions for imidazolidinone synthesis are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. 6. Steric Hindrance: Bulky substituents on your starting materials can significantly hinder the reaction and lower the yield.[1]
My TLC plate shows multiple spots, and I'm having trouble separating my product.
This is a common purification challenge. Here are some troubleshooting steps: 1. Optimize Your Solvent System: If spots are too close to the baseline, your eluent is not polar enough; increase the polarity. If they are near the solvent front, decrease the polarity. Trying different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) can also improve separation. 2. Consider a Different Stationary Phase: If silica gel isn't providing good separation, consider using alumina or reverse-phase TLC plates. 3. Address Streaking: Streaking can be caused by overloading the plate or by highly polar compounds. Try spotting a more dilute sample. For acidic or basic compounds, adding a small amount of formic acid or triethylamine, respectively, to the mobile phase can improve spot shape. 4. Use a Co-spot: Spot your starting material and reaction mixture in the same lane to confirm if the starting material has been consumed, especially if the Rf values are very close.
My reaction seems to have stalled and is not going to completion. What should I do?
An incomplete reaction can be frustrating. Consider the following: 1. Check Reagent Activity: Key reagents, like catalysts or activating agents (e.g., CDI), can degrade over time. Ensure they are fresh and active. 2. Increase Reaction Time or Temperature: Some reactions, especially with less reactive substrates, may require longer reaction times or higher temperatures to proceed to completion. However, be mindful of potential side reactions or product degradation at higher temperatures. 3. Monitor Catalyst Loading: In catalytic reactions, insufficient catalyst may lead to an incomplete reaction. Consider optimizing the catalyst loading. For some reactions, 10 mol% has been found to be efficient.[2] 4. Solvent Effects: The choice of solvent can significantly impact reaction rates. For example, in one study, a reaction in dichloromethane gave a 98% yield, while in toluene, the yield was less than 5%.[1]
How can I effectively purify my imidazolidinone compound?
The best purification method depends on the properties of your compound: 1. Column Chromatography: This is a widely used technique. The choice of stationary phase (typically silica gel) and eluent system is crucial for good separation. 2. Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for obtaining high-purity material. 3. Preparative HPLC: For difficult separations or to obtain very high purity, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.
Troubleshooting Guides
This section provides more in-depth solutions to specific experimental challenges.
Guide 1: Optimizing Reaction Conditions for Imidazolidinone Synthesis
Low yields and the formation of byproducts are common hurdles in organic synthesis. The following workflow can help you optimize your reaction conditions for imidazolidinone synthesis.
A workflow for optimizing reaction conditions.
Detailed Steps:
Temperature Variation: Systematically vary the reaction temperature. Some reactions are highly sensitive to heat, with optimal ranges often found between 40-70°C.[1]
Solvent Screening: The polarity and boiling point of the solvent can dramatically affect the reaction outcome. Screen a range of solvents with different properties.
Catalyst Optimization: If your reaction is catalyzed, screen different catalysts and vary the catalyst loading. For base-catalyzed reactions, the pKa of the base can be critical.
Time Adjustment: Monitor the reaction over time using TLC or LC-MS to determine the optimal reaction time.
Guide 2: Interpreting and Troubleshooting TLC Results
Thin-Layer Chromatography (TLC) is a vital tool for monitoring reaction progress and assessing purity. This guide helps interpret common TLC issues.
A logical guide to troubleshooting TLC issues.
Observation
Potential Cause
Suggested Solution
Streaking of spots
- Sample is too concentrated.- Compound is highly polar and interacting strongly with the silica gel.
- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol to your eluent, or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds).
Spots remain at the baseline
- The eluent is not polar enough to move the compound up the plate.
- Increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are at the solvent front
- The eluent is too polar, causing the compound to travel with the solvent front.
- Decrease the polarity of your eluent system (e.g., decrease the percentage of ethyl acetate).
Overlapping spots
- The chosen solvent system does not provide adequate separation.
- Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve resolution.
Experimental Protocols
This section provides detailed methodologies for key experiments involving imidazolidinone compounds.
Protocol 1: Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones
This one-pot protocol describes the synthesis of 1,3-disubstituted imidazolidin-2-ones from a diamine, an aldehyde, and a cyclizing agent.[1]
Materials:
trans-(R,R)-1,2-diaminocyclohexane
Substituted aldehyde (2.05 equivalents)
Anhydrous Tetrahydrofuran (THF)
Sodium borohydride (NaBH4) (2.1 equivalents)
Carbonyldiimidazole (CDI) (1.1 equivalents)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve trans-(R,R)-1,2-diaminocyclohexane in anhydrous THF (0.3 M).
Add the respective aldehyde (2.05 equiv.) to the solution.
Heat the mixture to reflux for 60 minutes using microwave irradiation.
Cool the reaction mixture to room temperature.
Add sodium borohydride (2.1 equiv.) portion-wise.
Once the effervescence subsides, heat the mixture to reflux for 240 minutes with microwave irradiation.
After the formation of the diamine, add a solution of carbonyldiimidazole (1.1 equiv.) in anhydrous DCM (0.02 M).
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details a colorimetric assay to assess the cytotoxic effects of imidazolidinone compounds on cancer cell lines.
Materials:
Cancer cell line of interest (e.g., HCT116, SW620)
96-well plates
Cell culture medium (e.g., DMEM with 10% FBS)
Imidazolidinone compound dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (for dissolving formazan crystals)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the imidazolidinone compound and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Quantitative Data Summary
The following tables summarize quantitative data from various experimental protocols for the synthesis of imidazolidinone compounds.
Table 1: Comparison of Yields for a Pseudo-Multicomponent Synthesis Protocol [1]
Compound
Substituent on Aldehyde
Multistep Protocol Yield (%)
One-Pot Protocol Yield (%)
1a
-H
73.0
81.2
1b
4-Benzyloxy
50.0
65.3
1c
4-Nitro
60.0
72.1
1d
4-Diphenylamine
16.9
55.4
1e
4-tert-Butoxy
38.0
59.8
1f
4-Chloro
75.0
78.5
1g
4-Bromo
73.0
76.9
Table 2: Optimization of Reaction Conditions for Base-Catalyzed Intramolecular Hydroamidation
Entry
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
TBD (10)
Acetonitrile
100
1
>99
2
TBD (10)
Acetonitrile
60
3
>99
3
TBD (10)
Acetonitrile
Room Temp
16
>99
4
BEMP (5)
Acetonitrile
Room Temp
4
>99
5
MTBD (10)
Acetonitrile
Room Temp
16
82
6
DBU (10)
Acetonitrile
Room Temp
16
0
*Data adapted from a study on the synthesis of imidazolidin-2-ones. TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, BEMP = 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Visualizations of Signaling Pathways and Workflows
This section provides diagrams created using Graphviz to illustrate key biological pathways and experimental workflows relevant to imidazolidinone compounds.
Anticancer Mechanism of an Imidazolidinone Derivative
Some imidazolidinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
ROS-mediated apoptosis induced by an imidazolidinone.
Antiviral Mechanism of Imidazolidinone-based CCR5 Antagonists
Certain imidazolidinone derivatives act as CCR5 receptor antagonists, inhibiting the entry of HIV-1 into host cells.
A Comparative Framework for Evaluating 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid as a Kinase Inhibitor
For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comparative framework for the evaluation of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, hereafter referred to a...
Author: BenchChem Technical Support Team. Date: December 2025
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for the evaluation of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, hereafter referred to as Compound X, as a potential kinase inhibitor. Due to the absence of publicly available data on the kinase inhibitory activity of Compound X, this document serves as a template, outlining the requisite experimental data and comparative analytics necessary for its assessment against established kinase inhibitors. The imidazolidinone scaffold, a core structural feature of Compound X, is present in a variety of compounds under investigation as kinase inhibitors, targeting kinases such as Aurora and Pim kinases.[1][2][3] This guide will use a hypothetical data set for Compound X to illustrate its comparison with a known kinase inhibitor.
Introduction to Kinase Inhibitors and the Imidazolidinone Scaffold
Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a major class of targeted therapies. The imidazolidinone core is a heterocyclic moiety that has been explored for its potential in medicinal chemistry, including its use as a scaffold for kinase inhibitors.
Comparative Analysis: Compound X vs. a Known Kinase Inhibitor
To illustrate the comparative process, we will contrast the hypothetical kinase inhibition profile of Compound X with that of a well-characterized inhibitor. For this purpose, we will use a hypothetical data set for Compound X and publicly available data for a relevant comparator.
Data Presentation
Quantitative data for Compound X (hypothetical) and a comparator are presented below. This format allows for a direct comparison of their potency, selectivity, and cellular activity.
Table 1: Biochemical Potency Against a Panel of Kinases
Kinase Target
Compound X IC50 (nM)
Comparator IC50 (nM)
Kinase A
50
10
Kinase B
250
>10,000
Kinase C
>10,000
500
Kinase D
150
75
IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate greater potency.
Table 2: Cellular Activity in Cancer Cell Lines
Cell Line
Compound X EC50 (µM)
Comparator EC50 (µM)
Cell Line 1 (Kinase A dependent)
0.5
0.1
Cell Line 2 (Kinase B dependent)
2.5
>50
Cell Line 3 (Control)
>50
>50
EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximum effect in a cell-based assay, such as inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using methods like fluorescence, luminescence, or radioactivity.
Materials:
Purified recombinant kinase
Kinase-specific substrate (peptide or protein)
ATP (Adenosine triphosphate)
Test compound (e.g., Compound X) and comparator inhibitor
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Compound Preparation: Prepare a serial dilution of the test compound and comparator in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
Reaction Setup:
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
Initiation of Kinase Reaction:
Add 5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
Detection:
Stop the kinase reaction and measure the amount of product formed using a suitable detection method. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Data Analysis:
Measure the luminescence using a plate reader.
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Cell Proliferation Assay (Cellular Assay)
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting the proliferation of cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with a test compound for a specified period. Common methods include the use of reagents that are converted to a colored or fluorescent product by metabolically active cells (e.g., MTT, resazurin) or that measure ATP content as an indicator of cell viability (e.g., CellTiter-Glo®).
Materials:
Cancer cell lines of interest
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Test compound (e.g., Compound X) and comparator inhibitor
Validation of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid as a Research Tool for Aldo-Keto Reductase 1C3 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid as a putative inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3)...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid as a putative inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) against established, commercially available alternatives. This document summarizes key performance data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows.
While direct inhibitory activity of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid on AKR1C3 has not been extensively published, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit AKR1C3, such as indomethacin and derivatives of N-phenylanthranilic acid, suggests its potential as a research tool for studying this enzyme.[1][2][3][4][5][6][7] This guide, therefore, evaluates its prospective role in the context of well-characterized inhibitors.
Overview of Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a critical enzyme in the biosynthesis of potent androgens and prostaglandins.[8][9] It catalyzes the reduction of androstenedione to testosterone and estrone to estradiol.[9] Additionally, it converts prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to 9α,11β-PGF2 and PGF2α, respectively.[8] Due to its role in producing proliferative hormones and prostaglandins, AKR1C3 is a significant therapeutic target in hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC) and breast cancer, as well as in other conditions like acute myeloid leukemia.[8]
Comparative Analysis of AKR1C3 Inhibitors
The following table summarizes the inhibitory potency of the putative inhibitor 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid alongside established, commercially available AKR1C3 inhibitors. Data for the target compound is currently unavailable in public literature and would require experimental determination.
To facilitate a deeper understanding of AKR1C3's role and the methods for its study, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: AKR1C3 signaling in steroid and prostaglandin pathways.
Caption: Experimental workflow for validating AKR1C3 inhibitors.
Experimental Protocols
Recombinant Human AKR1C3 Enzymatic Inhibition Assay (Spectrophotometric)
This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human AKR1C3 by monitoring the oxidation of NADPH.
Materials:
Recombinant Human AKR1C3 (rhAKR1C3)
Assay Buffer: 100 mM Sodium Phosphate, pH 6.0
Substrate: 9,10-Phenanthrenequinone (PQ), 5 mM stock in N,N-Dimethylformamide
Cofactor: β-Nicotinamide adenine dinucleotide phosphate reduced (NADPH), 10 mM in deionized water
Test compound (e.g., 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid) dissolved in DMSO
UV-transparent 96-well plate
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
Prepare serial dilutions of the test compound in Assay Buffer.
In a 96-well plate, add 50 µL of rhAKR1C3 (diluted to 20 µg/mL in Assay Buffer) to wells containing the test compound or vehicle control (DMSO).
Prepare a Reaction Mixture containing 40 µM PQ and 400 µM NADPH in Assay Buffer.
Initiate the reaction by adding 50 µL of the Reaction Mixture to each well.
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes at 25°C.[14][15]
The rate of NADPH oxidation is proportional to AKR1C3 activity. Calculate the percent inhibition for each concentration of the test compound.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for AKR1C3 Activity in Prostate Cancer Cells
This assay determines the ability of a test compound to inhibit AKR1C3-mediated steroidogenesis in a cellular context.
Materials:
AKR1C3-expressing prostate cancer cell line (e.g., DuCaP or LNCaP cells stably overexpressing AKR1C3).[16][17]
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.
Dehydroepiandrosterone (DHEA) as a substrate.
Test compound.
LC-MS/MS system for steroid analysis.
Procedure:
Plate the prostate cancer cells in steroid-depleted medium and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 2 hours).
Add DHEA to the medium to initiate the steroidogenic conversion.
After an incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
Extract the steroids from the supernatant.
Analyze the levels of testosterone and other androgens by LC-MS/MS.
A reduction in the production of testosterone in the presence of the test compound indicates inhibition of cellular AKR1C3 activity.
Conclusion
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid holds potential as a research tool for investigating the biological functions and therapeutic targeting of AKR1C3. Its structural resemblance to known inhibitors warrants its experimental validation. The provided comparative data on established inhibitors and the detailed experimental protocols offer a framework for researchers to objectively assess the potency, selectivity, and cellular efficacy of this and other novel compounds targeting the AKR1C3 pathway. Further investigation is required to definitively characterize its inhibitory profile and establish its utility in cancer research and drug development.
Comparative Guide to the Structure-Activity Relationship of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic Acid Analogs as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid analogs, with a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid analogs, with a primary focus on their potential as aldose reductase inhibitors. Due to the limited availability of direct SAR studies on this specific scaffold, this guide draws comparisons from closely related analogs, particularly 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids, to elucidate key structural features influencing inhibitory activity.
Introduction
Aldose reductase is a key enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions characteristic of diabetes mellitus. The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these complications. Analogs of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid represent a class of compounds with the potential for aldose reductase inhibition, owing to their structural similarity to known inhibitors that feature a cyclic urea or hydantoin-like moiety coupled with an acidic functional group.
The Polyol Pathway and Aldose Reductase Inhibition
Under normal glycemic conditions, the majority of glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, the excess glucose enters the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased ratio of NADH/NAD+ and decreased levels of NADPH contribute to oxidative stress, furthering cellular damage.
Figure 1: The Polyol Pathway and the mechanism of aldose reductase inhibitors.
Structure-Activity Relationship of Imidazolidinone Acetic Acid Analogs
The following table summarizes the SAR data for a series of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid analogs. The core structure is shown below.
Core Structure of 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic Acid Analogs
Compound
R (Arylalkyl Group)
AR IC50 (µM)
ALR IC50 (µM)
Selectivity (ALR/AR)
1a
Benzyl
0.18
>100
>556
1b
2-Nitrobenzyl
0.045
>100
>2222
1c
3-Nitrobenzyl
0.012
>100
>8333
1d
4-Nitrobenzyl
0.023
>100
>4348
1e
3-Chlorobenzyl
0.028
>100
>3571
1f
4-Chlorobenzyl
0.042
>100
>2381
1g
3-Methylbenzyl
0.075
>100
>1333
1h
4-Methylbenzyl
0.11
>100
>909
1i
3-Methoxybenzyl
0.15
>100
>667
1j
4-Methoxybenzyl
0.25
>100
>400
1k
2-Phenylethyl
0.35
>100
>286
Key SAR Observations:
Arylalkyl Group: The nature and substitution pattern of the arylalkyl group at the 3-position of the trioxoimidazolidine ring significantly influence the inhibitory potency.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group, on the benzyl ring generally enhances the inhibitory activity. The position of the substituent is also critical, with the 3-nitrobenzyl analog (1c ) exhibiting the highest potency.
Halogen Substitution: Chloro-substitution on the benzyl ring also leads to potent inhibitors, with the 3-chloro analog (1e ) being more active than the 4-chloro analog (1f ).
Electron-Donating Groups: Electron-donating groups, such as methyl and methoxy groups, tend to decrease the inhibitory activity compared to electron-withdrawing groups.
Alkyl Chain Length: Increasing the length of the alkyl chain connecting the aryl group to the imidazolidine ring, as seen in the 2-phenylethyl analog (1k ), leads to a decrease in potency.
Based on these findings for the trioxo-imidazolidine analogs, it can be hypothesized that for 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid analogs, modifications on the phenylacetic acid moiety would similarly impact their aldose reductase inhibitory activity. Specifically, the introduction of small, electron-withdrawing substituents on the phenyl ring may enhance potency.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
The following is a detailed protocol for determining the in vitro inhibitory activity of test compounds against aldose reductase.
1. Materials and Reagents:
Enzyme Source: Partially purified aldose reductase from rat lens.
Buffer: 0.1 M Sodium phosphate buffer (pH 6.2).
Cofactor: 0.16 mM NADPH solution in buffer.
Substrate: 10 mM DL-Glyceraldehyde solution in buffer.
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions.
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Lenses from Wistar rats are homogenized in 5 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).
The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C.
The resulting supernatant is collected and subjected to ammonium sulfate fractionation. The protein precipitating between 40% and 75% saturation is collected by centrifugation.
The pellet is redissolved in a minimal volume of 0.1 M phosphate buffer (pH 6.2) and dialyzed overnight against the same buffer.
The dialyzed solution, containing partially purified aldose reductase, is stored at -80°C. The protein concentration is determined using a standard method like the Bradford assay.
3. Assay Procedure:
The assay is performed in a total volume of 1.0 mL in a quartz cuvette.
The reaction mixture contains:
0.7 mL of 0.1 M sodium phosphate buffer (pH 6.2)
0.1 mL of 0.16 mM NADPH
0.1 mL of the enzyme preparation
0.01 mL of the test compound solution (or solvent for control)
The mixture is pre-incubated at 37°C for 5 minutes.
The reaction is initiated by the addition of 0.1 mL of 10 mM DL-glyceraldehyde.
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for 3-5 minutes using a spectrophotometer.
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
4. Data Analysis:
The percentage inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100
The IC50 value, the concentration of the inhibitor required to produce 50% inhibition, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for the in vitro aldose reductase inhibition assay.
Conclusion and Future Perspectives
The structure-activity relationship of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid analogs provides a valuable framework for the design of novel aldose reductase inhibitors based on the 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid scaffold. The key takeaways suggest that the potency of these compounds is highly dependent on the electronic and steric properties of the substituents on the aromatic ring. Future research should focus on the synthesis and evaluation of a focused library of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid analogs with systematic variations on the phenylacetic acid moiety to establish a direct and comprehensive SAR. Such studies will be instrumental in optimizing the potency and selectivity of this class of compounds, ultimately leading to the development of effective therapeutic agents for the treatment of diabetic complications.
Comparative
A Comparative Analysis of the Bioactivity of Imidazolidinone and Hydantoin Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of imidazolidinone and hydantoin scaffolds, supported by experimental data and detailed methodologies...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of imidazolidinone and hydantoin scaffolds, supported by experimental data and detailed methodologies.
The imidazolidinone and hydantoin five-membered heterocyclic rings are foundational scaffolds in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. Both structures are closely related, with hydantoin being an oxidized form of imidazolidine (imidazolidine-2,4-dione). This guide provides an objective comparison of the anticancer, anticonvulsant, and antimicrobial bioactivities of these two important classes of compounds, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.
Anticancer Activity
Derivatives of both imidazolidinone and hydantoin have demonstrated significant potential as anticancer agents. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative imidazolidinone and hydantoin derivatives against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.
Imidazolidinone-Induced Apoptosis: Certain 4-imidazolidinone derivatives have been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers the mitochondrial apoptosis cascade.[3]
Efficacy of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid in different cancer models
A Comparative Guide to the Efficacy of Imidazolidinone Derivatives in Cancer Models Introduction In Vitro Efficacy of Imidazolidinone Derivatives The in vitro cytotoxic activity of imidazolidinone derivatives has been ev...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Efficacy of Imidazolidinone Derivatives in Cancer Models
Introduction
In Vitro Efficacy of Imidazolidinone Derivatives
The in vitro cytotoxic activity of imidazolidinone derivatives has been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds from each class.
Table 1: In Vitro Efficacy of 2-Thioxoimidazolidin-4-one Derivatives
In vivo studies, primarily using xenograft mouse models, have been conducted to assess the anti-tumor activity of these compounds.
Table 3: In Vivo Efficacy of a 2-Thioxoimidazolidin-4-one Derivative
Compound
Animal Model
Cancer Type
Key Findings
Reference
Compound 4
SEC-carcinoma model
Not specified
Promising anti-cancer activity, activation of antioxidant levels (CAT, SOD, GSH), and amelioration of hematological, biochemical, and histopathological findings.
The anti-cancer effects of these imidazolidinone derivatives are attributed to their modulation of specific cellular signaling pathways.
2-Thioxoimidazolidin-4-one Derivatives: Inhibition of the PI3K/AKT Pathway
Certain 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[1][11][12][13][14][15] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1]
Caption: PI3K/AKT signaling pathway and its inhibition by 2-thioxoimidazolidin-4-one derivatives.
PAIB-SOs are designed as prodrugs that are selectively activated in cancer cells overexpressing the cytochrome P450 1A1 (CYP1A1) enzyme.[10][16][17] This enzyme metabolizes the PAIB-SO into its active, cytotoxic form, which then acts as an antimitotic agent by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8][18]
Caption: Mechanism of action for PAIB-SO prodrugs activated by the CYP1A1 enzyme in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21]
Workflow:
Caption: General workflow for an MTT cell viability assay.
Protocol:
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: Cells are treated with various concentrations of the test compounds. Control wells receive the vehicle (e.g., DMSO) alone.
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[22][23][24][25][26]
Protocol:
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with PBS.
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase (to prevent staining of RNA).
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Data Analysis: The data is analyzed to generate a histogram of DNA content, which shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
Xenograft models in immunocompromised mice are used to evaluate the in vivo anti-tumor efficacy of compounds.[7][27][28][29][30]
Protocol:
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
Tumor Growth: The mice are monitored until tumors reach a palpable size (e.g., 100-200 mm³).
Treatment: The mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle.
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (width² × length)/2.
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.
Disclaimer: The information provided in this guide is based on published research on derivatives of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. The efficacy and mechanisms of the specific parent compound may differ. This guide is intended for informational purposes for a scientific audience and should not be considered as a substitute for independent research and verification.
Benchmarking a Novel Antimitotic Agent: A Comparative Analysis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid Analogs Against Known Microtubule-Targeting Drugs
For Immediate Release This guide provides a comprehensive performance comparison of a promising class of antimitotic agents, 2-oxoimidazolidin-1-yl substituted phenyl compounds, against established microtubule-targeting...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive performance comparison of a promising class of antimitotic agents, 2-oxoimidazolidin-1-yl substituted phenyl compounds, against established microtubule-targeting drugs: Paclitaxel, Vincristine, Colchicine, and Combretastatin A-4. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics. While direct experimental data on 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is limited, this guide utilizes data from closely related phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives as surrogates to provide a robust comparative analysis.
Executive Summary
The evaluated 2-oxoimidazolidin-1-yl substituted phenyl compounds demonstrate potent antimitotic activity, operating through a mechanism consistent with other microtubule-targeting agents. These compounds effectively inhibit cancer cell proliferation, induce cell cycle arrest at the G2/M phase, and disrupt the microtubule network. This guide presents a side-by-side comparison of their in vitro efficacy with well-known antimitotics, details the experimental protocols for key assays, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the 2-oxoimidazolidin-1-yl substituted phenyl compounds (represented by their benzenesulfonamide analogs) and established antimitotic agents in various cancer cell lines. It is important to note that these values are compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values in MCF-7 Human Breast Adenocarcinoma Cells
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[20][21][22][23][24]
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the water-soluble MTT into an insoluble purple formazan.[20][24]
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][23]
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a reaction buffer in a 96-well plate.
Compound Addition: Add the test compounds or control drugs to the wells.
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340-350 nm. An increase in absorbance indicates microtubule formation. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Immunofluorescence Microscopy for Mitotic Spindle Visualization
This technique allows for the direct visualization of the mitotic spindle and the effects of antimitotic agents on its structure.
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compounds.
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).
Immunostaining: Incubate the cells with a primary antibody that specifically binds to α-tubulin, a major component of microtubules. Follow this with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.
DNA Staining: Stain the cell nuclei with a DNA-binding fluorescent dye such as DAPI.
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. This allows for the observation of the morphology of the mitotic spindle and chromosome alignment.
Visualizations
Signaling Pathway of Microtubule-Targeting Agents
Caption: Mechanism of action for microtubule-targeting antimitotic agents.
Experimental Workflow for Antimitotic Drug Screening
Caption: A typical workflow for screening and characterizing novel antimitotic compounds.
In Vivo Validation of 2-Oxoimidazolidine Derivatives: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vitro and in vivo performance of 2-oxoimidazolidine derivatives, with a focus on their potential as anti-cancer agents. The data presented herein is based on recen...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the in vitro and in vivo performance of 2-oxoimidazolidine derivatives, with a focus on their potential as anti-cancer agents. The data presented herein is based on recent studies validating the pre-clinical efficacy of these compounds, offering researchers, scientists, and drug development professionals a valuable resource for their work.
Performance Comparison: In Vitro vs. In Vivo
The following tables summarize the quantitative data from studies on a promising 2-thioxoimidazolidin-4-one derivative, referred to as "Compound 4," and its validation from cell-based assays to animal models.
Table 1: In Vitro Cytotoxicity against Human Liver Cancer Cells (HepG2)
Table 3: In Vivo Antioxidant Activity of Compound 4 in a Solid Ehrlich Carcinoma (SEC) Mouse Model
Antioxidant Enzyme
SEC Control Group
Compound 4 Treated Group
Catalase (CAT)
Decreased
Activity Restored
Superoxide Dismutase (SOD)
Decreased
Activity Restored
Glutathione (GSH)
Decreased
Activity Restored
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Methodologies
1. Cell Culture and Treatment:
Human hepatocellular carcinoma (HepG2) cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. The cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were treated with various concentrations of Compound 4, Staurosporine, or 5-Fluorouracil.
2. MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.[3][4][5][6][7]
HepG2 cells were seeded in 96-well plates.
After cell attachment, they were treated with different concentrations of the test compounds.
Following the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).
The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.[1][2]
3. Flow Cytometry for Cell Cycle Analysis:
Propidium iodide (PI) staining followed by flow cytometry was used to analyze the cell cycle distribution.[1][8][9][10]
HepG2 cells were treated with Compound 4.
The cells were then harvested, washed, and fixed in cold ethanol.
After fixation, the cells were washed again and treated with RNase to prevent PI binding to RNA.
Cells were then stained with a PI solution.
The DNA content of the cells was analyzed using a flow cytometer.
The percentages of cells in different phases of the cell cycle (G0/G1, S, and G2/M) were determined.[1]
4. Gene Expression Analysis by RT-PCR:
Reverse transcription-polymerase chain reaction (RT-PCR) was performed to evaluate the effect of Compound 4 on the expression of genes involved in apoptosis and the PI3K/AKT pathway.[11][12][13]
Total RNA was extracted from treated and untreated HepG2 cells.
The RNA was then reverse-transcribed into complementary DNA (cDNA).
The cDNA was used as a template for PCR with primers specific for the target genes (e.g., p53, PUMA, Caspase 3, 8, 9, Bcl-2, PI3K, and AKT).
The PCR products were analyzed to determine the relative expression levels of the target genes.[1][2]
5. Western Blotting for Protein Analysis:
Western blotting was used to detect the levels of key proteins in the PI3K/AKT signaling pathway.[14][15][16][17][18]
Proteins were extracted from treated and untreated HepG2 cells.
The protein concentration was determined, and equal amounts of protein were separated by gel electrophoresis.
The separated proteins were transferred to a membrane.
The membrane was then incubated with primary antibodies specific to the target proteins (PI3K and AKT).
After washing, the membrane was incubated with a secondary antibody.
The protein bands were visualized using a detection system, and their intensity was quantified.[1][2]
In Vivo Methodology
1. Animal Model:
A Solid Ehrlich Carcinoma (SEC) mouse model was used for the in vivo validation.[19][20][21][22]
Female Swiss albino mice were used for the study.
The solid tumor was induced by subcutaneous injection of Ehrlich ascites carcinoma cells.
Once the tumors were established, the mice were divided into different treatment groups.
2. Treatment and Monitoring:
The treated group received Compound 4, while the control group received a vehicle.
The health of the animals and tumor growth were monitored regularly.
3. Assessment of Antioxidant Levels:
At the end of the treatment period, the animals were sacrificed, and tissue samples were collected.
The levels of antioxidant enzymes, including Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH), were measured in the tissue homogenates using established biochemical assays.[23][24][25][26][27]
Signaling Pathways and Experimental Workflow
PI3K/AKT Signaling Pathway Inhibition by Compound 4
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[28][29][30][31] Compound 4 has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1][2]
Caption: PI3K/AKT signaling pathway and the inhibitory action of Compound 4.
Experimental Workflow for In Vitro to In Vivo Validation
The following diagram illustrates the logical flow of experiments from initial in vitro screening to in vivo validation.
Caption: Workflow from in vitro mechanistic studies to in vivo validation.
Head-to-Head Comparison of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic Acid Derivatives: A Guide for Researchers
In the landscape of modern drug discovery, compounds containing the 2-oxoimidazolidine moiety have garnered significant attention for their diverse pharmacological activities. This guide provides a head-to-head compariso...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern drug discovery, compounds containing the 2-oxoimidazolidine moiety have garnered significant attention for their diverse pharmacological activities. This guide provides a head-to-head comparison of derivatives based on the core structure of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid, with a primary focus on the extensively studied benzenesulfonate and benzenesulfonamide analogues due to the wealth of available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this class of compounds.
Introduction to 2-(4-(2-Oxoimidazolidin-1-yl)phenyl) Analogs
While direct derivatives of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid are not extensively reported in the scientific literature, significant research has been conducted on structurally related compounds where the acetic acid group is replaced by a benzenesulfonate or benzenesulfonamide linker. These classes of compounds, namely the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), have emerged as potent antimitotic agents with promising anticancer activities.[1][2] Furthermore, N-alkylated versions, known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have been developed as prodrugs to enhance selectivity towards cancer cells.[3][4]
These compounds are designed to mimic the activity of natural antimitotic agents like Combretastatin A-4 (CA-4) by interacting with tubulin, a key component of the cellular cytoskeleton.[1][5] By disrupting microtubule dynamics, these derivatives induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis in cancer cells.[2][5]
Quantitative Performance Data
The following tables summarize the antiproliferative activities of representative PIB-SO, PIB-SA, and PAIB-SO derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure of their potency.
Table 1: Antiproliferative Activity (IC50) of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) Derivatives
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for PIB-SO and PIB-SA derivatives is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules.[1][5] This interference with the microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, triggering apoptosis and subsequent cancer cell death.[2] The phenylimidazolidin-2-one moiety is hypothesized to act as a bioisostere for the trimethoxyphenyl ring found in many potent antimicrotubule agents, including combretastatin A-4.[2]
Caption: Signaling pathway of PIB-SO/SA derivatives leading to cancer cell death.
Prodrug Strategy: CYP1A1-Mediated Activation
To improve the therapeutic index and target cancer cells more selectively, PAIB-SO derivatives were developed as prodrugs.[3][4] These compounds are N-alkylated on the imidazolidinone ring, rendering them less active. However, they are designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in certain tumor types, such as breast cancer, but has low expression in normal tissues.[3][4][6] CYP1A1 metabolizes the PAIB-SOs through N-dealkylation, releasing the active PIB-SO metabolites directly within the cancer cells, thereby minimizing systemic toxicity.[4]
Caption: CYP1A1-mediated activation of PAIB-SO prodrugs in tumor cells.
Experimental Protocols
Antiproliferative Activity Assay (Sulforhodamine B Assay)
This assay is a common method to determine cytotoxicity and cell proliferation.
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., PIB-SOs, PIB-SAs) and incubated for a specified period (e.g., 48-72 hours).
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
Washing: Unbound dye is removed by washing with acetic acid.[1][5]
Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is measured using a microplate reader at a wavelength of 530-565 nm.[1][5] The absorbance is proportional to the number of living cells.
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Cell Treatment: Cells are treated with the test compound for a defined period.
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[2][5]
Conclusion
The derivatives of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid, particularly the benzenesulfonate (PIB-SO) and benzenesulfonamide (PIB-SA) analogs, represent a promising class of antimitotic agents. They exhibit potent antiproliferative activity in the nanomolar range against a variety of cancer cell lines by inhibiting tubulin polymerization.[1][2] The development of CYP1A1-activatable prodrugs (PAIB-SOs) further enhances their potential for targeted cancer therapy with reduced systemic toxicity.[3][4] While direct comparative data on the acetic acid derivatives is scarce, the extensive research on these related compounds provides a strong foundation for the future design and development of novel anticancer agents based on the 2-(4-(2-oxoimidazolidin-1-yl)phenyl) scaffold. Further investigation into the synthesis and biological evaluation of the acetic acid derivatives is warranted to fully explore the therapeutic potential of this chemical space.
Comparative Analysis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid for Engagement of Microsomal Prostaglandin E2 Synthase-1
A Hypothetical Target Engagement Comparison Guide Introduction This guide provides a comparative analysis of the potential target engagement of the compound 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. As there is li...
Author: BenchChem Technical Support Team. Date: December 2025
A Hypothetical Target Engagement Comparison Guide
Introduction
This guide provides a comparative analysis of the potential target engagement of the compound 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. As there is limited publicly available information on the specific biological targets of this molecule, this document hypothesizes its engagement with microsomal prostaglandin E2 synthase-1 (mPGES-1). This hypothesis is based on structural similarities to known inhibitors of mPGES-1, a key enzyme in the inflammatory cascade. Microsomal prostaglandin E synthase-1 is a well-established therapeutic target for inflammatory diseases.[1][2] This guide compares the hypothetical activity of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid with several known mPGES-1 inhibitors, providing available experimental data and detailed protocols for assessing target engagement.
Quantitative Data on Target Engagement
The following table summarizes the inhibitory activities of several known mPGES-1 inhibitors. The data for 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is presented as a hypothetical case for comparative purposes.
The diagram below illustrates the prostaglandin E2 (PGE2) biosynthesis pathway, highlighting the role of mPGES-1. This enzyme converts prostaglandin H2 (PGH2), produced from arachidonic acid by cyclooxygenase (COX) enzymes, into PGE2.[3] PGE2 then signals through various EP receptors to mediate inflammatory responses.
Caption: Prostaglandin E2 biosynthesis and signaling pathway.
Experimental Protocols
Cell-Free mPGES-1 Inhibition Assay
This assay directly quantifies the enzymatic activity of mPGES-1 and the inhibitory potential of test compounds.
Methodology:
Enzyme Preparation: A microsomal fraction containing human mPGES-1 is prepared from cells stimulated to express the enzyme, such as IL-1β-treated A549 cells.[4]
Compound Incubation: The test compound, 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, and reference inhibitors are serially diluted and pre-incubated with the mPGES-1 enzyme preparation in an assay buffer containing glutathione.[3][5]
Reaction Initiation: The enzymatic reaction is started by the addition of the substrate, prostaglandin H2 (PGH2).[3]
Reaction Termination: The reaction is stopped after a defined period.
PGE2 Quantification: The amount of PGE2 produced is measured using methods such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS).[6]
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based mPGES-1 Inhibition Assay
This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing insights into cell permeability and target engagement within a more physiologically relevant system.
Methodology:
Cell Culture: A suitable cell line, such as A549 human lung carcinoma cells, is cultured and seeded in plates.[3]
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound or vehicle control.
Stimulation: mPGES-1 expression and PGE2 production are induced by adding a pro-inflammatory stimulus, commonly Interleukin-1β (IL-1β).[3]
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for PGE2 production.
Supernatant Collection: The cell culture supernatant is collected.
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using an appropriate method like ELISA.
Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of PGE2 production.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel compound for mPGES-1 inhibition.
Caption: Workflow for mPGES-1 inhibitor evaluation.
Conclusion
While direct experimental evidence for the target engagement of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is not currently available, its structural features suggest that mPGES-1 is a plausible biological target. The provided comparative data for known mPGES-1 inhibitors and the detailed experimental protocols offer a robust framework for the future evaluation of this compound. Should 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid demonstrate inhibitory activity against mPGES-1, it would represent a promising candidate for further development as an anti-inflammatory agent. The assays described herein are critical next steps in characterizing its biological activity and therapeutic potential.
Proper Disposal of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safet...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid, ensuring compliance and minimizing risk in the absence of a specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. This includes:
Eye Protection: Safety glasses with side shields or goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management involves proper identification, segregation, and disposal in accordance with federal, state, and local regulations.[3]
Step 1: Waste Identification and Classification
Since a specific SDS is unavailable, 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid should be treated as a hazardous chemical waste as a precautionary measure.[4] Do not dispose of this chemical down the drain or in regular trash.[4][5]
Step 2: Waste Segregation and Collection
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[4][6] The container should be in good condition with a secure lid.
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[3] For example, keep it separate from strong acids, bases, and oxidizers.[3]
Step 3: Labeling the Waste Container
Proper labeling is essential for safety and compliance. The label must include:
The full chemical name: "2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid". Avoid abbreviations or chemical formulas.[4]
The date when the waste was first added to the container.[3]
Any known or suspected hazards (e.g., "Irritant").
Step 4: Storage of Chemical Waste
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[4]
Keep the storage area away from ignition sources and incompatible materials.[1]
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][7]
Provide the contractor with the full chemical name and any available hazard information.
Follow all institutional and regulatory procedures for waste handover.
Disposal of Contaminated Materials
Any materials that come into contact with 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid, such as gloves, paper towels, and empty containers, should also be disposed of as hazardous waste.
Empty Containers: If the container held a toxic chemical, it should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and treated as hazardous waste.[4] After rinsing, the container may be disposed of in the trash, though it is often best to reuse it for compatible waste.[4]
Contaminated Labware: Glassware contaminated with a toxic substance should be packaged in an appropriate container, labeled as "Hazardous Waste," and the name of the contaminating chemical listed on the label.[4]
Key Disposal Considerations
Parameter
Guideline
Source
Waste Classification
Treat as hazardous in the absence of a specific SDS.
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid.
Caption: Workflow for laboratory chemical disposal.